Product packaging for Iohexol-d5(Cat. No.:CAS No. 928623-33-0)

Iohexol-d5

Cat. No.: B562834
CAS No.: 928623-33-0
M. Wt: 826.2 g/mol
InChI Key: NTHXOOBQLCIOLC-OPCJXEHASA-N
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Description

Iohexol-d5 is intended for use as an internal standard for the quantification of iohexol by GC- or LC-MS. Iohexol is a non-ionic and water-soluble contrast agent. It induces inhibition of electrical activity but has no excitatory effect in vitro in rat hippocampal slices and lacks any effect in vivo on ventral root flexes of feline spinal cord, indicating minimal neurotoxicity. Iohexol also induces a smaller decrease in contractile force than the ionic and high osmolarity contrast agent metrizoate in isolated rabbit hearts perfused with a 350 mg/ml solution. Formulations containing iohexol have been used for visualization of arteries, veins, the urinary tract, and joints using X-ray and computed tomography (CT) scan imaging techniques.>Deuterated Iohexol. Imaging agent.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26I3N3O9 B562834 Iohexol-d5 CAS No. 928623-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[acetyl-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34)/i4D2,7D2,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHXOOBQLCIOLC-OPCJXEHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)O)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675994
Record name iohexol-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

826.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928623-33-0
Record name iohexol-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Iohexol-d5: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Iohexol-d5, a deuterated analog of the radiographic contrast agent Iohexol. Its primary application in research is as a high-fidelity internal standard for the accurate quantification of Iohexol in biological matrices. This is particularly crucial for pharmacokinetic studies and the precise determination of the glomerular filtration rate (GFR), a key indicator of renal function.

Core Concepts: The Role of a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is mass-distinct. This allows for the correction of variations in sample preparation, injection volume, and instrument response. This compound, being a stable isotope-labeled version of Iohexol, perfectly fulfills these criteria. The deuterium atoms increase the mass of the molecule without significantly altering its chemical and physical properties.

Chemical and Physical Properties

This compound shares a virtually identical chemical structure with Iohexol, with the exception of five deuterium atoms replacing five hydrogen atoms on the N-(2,3-dihydroxypropyl)acetamido side chain. This subtle modification results in a predictable mass shift, enabling its distinction from the unlabeled Iohexol in a mass spectrometer.

PropertyValue
Chemical Name 5-[acetyl-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Molecular Formula C₁₉H₂₁D₅I₃N₃O₉
Molecular Weight 826.17 g/mol
CAS Number 928623-33-0

Primary Use in Research: Quantification of Iohexol for GFR Measurement

The most prominent application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Iohexol in biological samples, typically plasma or serum. This is a critical component of determining the glomerular filtration rate (GFR), a measure of how well the kidneys are filtering waste from the blood.

The process involves administering a known dose of Iohexol to a subject and then measuring its concentration in blood samples taken at specific time points. The rate of Iohexol clearance from the plasma is directly related to the GFR. The inclusion of this compound in the analytical workflow ensures the high accuracy and precision required for clinical and research settings.

Experimental Protocols

Sample Preparation: Protein Precipitation

A common and effective method for preparing plasma or serum samples for LC-MS/MS analysis of Iohexol is protein precipitation.

Methodology:

  • To a 50 µL aliquot of the plasma or serum sample, add a known concentration of this compound solution (internal standard).

  • Add a protein precipitating agent, such as acetonitrile or a mixture of zinc sulfate and methanol.

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The supernatant containing Iohexol and this compound is then injected into an LC-MS/MS system for separation and detection.

Typical Chromatographic Conditions:

ParameterExample Value
LC System UHPLC system (e.g., Thermo Vanquish)
Column Reversed-phase C18 or C8 column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.2 - 0.5 mL/min
Gradient A gradient elution is typically used to ensure good separation and peak shape.
Retention Time The retention time for both Iohexol and this compound is typically around 2.71 minutes, demonstrating their co-elution.[1]

Mass Spectrometry Parameters:

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Iohexol 821.9803.7
This compound Not publicly available, but would be approximately 826.9To be determined experimentally

Note on this compound MRM Transition: The specific product ion for this compound is not consistently reported in publicly available literature. However, it can be readily determined experimentally.

Methodology for Determining the MRM Transition of this compound:

  • Infuse a standard solution of this compound directly into the mass spectrometer.

  • Perform a full scan (Q1 scan) to identify the precursor ion, which will be the protonated molecule [M+H]⁺, approximately m/z 826.9.

  • Select the precursor ion in Q1 and perform a product ion scan (MS2) to identify the most abundant and stable fragment ions.

  • The most intense and specific fragment ion will be selected as the product ion for the MRM transition.

Data Presentation

The following tables summarize key quantitative data for a typical LC-MS/MS method for Iohexol quantification using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Iohexol821.9803.7
This compound~826.9Experimentally Determined

Table 2: Chromatographic and Method Validation Parameters

ParameterValue
Retention Time ~2.71 min[1]
Linearity Range 1 - 500 µg/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 5%
Accuracy (% bias) Within ±15%
Lower Limit of Quantification (LLOQ) 1 µg/mL

Mandatory Visualizations

GFR_Measurement_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase administer Administer known dose of Iohexol intravenously collect Collect blood samples at specific time points administer->collect prepare Prepare plasma/serum samples (Protein Precipitation) collect->prepare spike Spike with this compound (Internal Standard) prepare->spike lcms LC-MS/MS Analysis (Quantification of Iohexol) spike->lcms calculate Calculate Iohexol concentration using this compound ratio lcms->calculate gfr Determine Glomerular Filtration Rate (GFR) calculate->gfr

Caption: Workflow for GFR measurement using Iohexol and this compound.

Internal_Standard_Principle cluster_analysis LC-MS/MS Analysis cluster_result Quantitative Result analyte Iohexol (Analyte) lc Co-elution from LC Column analyte->lc is This compound (Internal Standard) is->lc ms Differential Detection by Mass Spectrometer lc->ms ratio Ratio of Analyte to Internal Standard Signal ms->ratio concentration Accurate Concentration of Iohexol ratio->concentration

Caption: Principle of using a stable isotope-labeled internal standard.

References

The Role of Iohexol-d5 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Iohexol-d5 as an internal standard in the bioanalytical quantification of Iohexol. This document provides a comprehensive overview of the underlying principles, experimental protocols, and performance data to support its use in research and drug development.

Core Concept: The Mechanism of Action of this compound as an Internal Standard

The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS) . In this technique, a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) is added to a sample containing the native analyte (Iohexol) before sample processing and analysis.

This compound is an ideal internal standard for Iohexol quantification due to the following key characteristics:

  • Chemical and Physical Similarity: this compound is structurally and chemically identical to Iohexol, with the only difference being the substitution of five hydrogen atoms with deuterium atoms. This subtle mass difference makes it distinguishable by a mass spectrometer but ensures that it behaves virtually identically to the native analyte during all stages of sample preparation and analysis, including extraction, chromatography, and ionization.

  • Co-elution: During liquid chromatography (LC), Iohexol and this compound co-elute, meaning they have the same retention time. This is a critical feature as it ensures that both compounds are subjected to the same matrix effects at the same time, which can influence ionization efficiency in the mass spectrometer's source.

  • Correction for Variability: By measuring the ratio of the mass spectrometric response of the native analyte to that of the stable isotope-labeled internal standard, any variations that occur during the analytical process can be effectively normalized. This includes inconsistencies in sample volume, extraction efficiency, injection volume, and instrument response. The stable isotope dilution technique is considered the gold standard for quantitative analysis in mass spectrometry due to its ability to provide high accuracy and precision.[1][2][3]

The fundamental principle is that any loss or variation experienced by the native Iohexol during the analytical workflow will be mirrored by an equivalent loss or variation in the this compound internal standard. Therefore, the ratio of their signals remains constant, allowing for highly accurate and precise quantification of the Iohexol concentration in the original sample.

Quantitative Performance Data

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Iohexol has been extensively validated. The following tables summarize key performance parameters from published studies, demonstrating the robustness and reliability of this approach.

Table 1: Linearity and Sensitivity of Iohexol Quantification using this compound

ParameterValueReference
Linearity Range7.7 - 2000.0 µg/mL
Lower Limit of Quantification (LLOQ)7.7 µg/mL
Limit of Detection (LOD)3.0 µg/mL
Correlation Coefficient (r²)>0.99

Table 2: Accuracy and Precision of Iohexol Quantification using this compound

Quality Control (QC) LevelWithin-run Precision (%CV)Between-run Precision (%CV)Accuracy (% Deviation from Nominal)Reference
Low<6%<6%Within 5%
Medium<6%<6%Within 5%
High<6%<6%Within 5%

Table 3: Recovery and Matrix Effect for Iohexol Quantification using this compound

ParameterFindingReference
RecoveryNot significantly impacted by the use of an isotope-labeled internal standard.
Matrix EffectNot significant; compensated for by the co-eluting internal standard.

Experimental Protocols

The following sections provide a detailed methodology for the quantification of Iohexol in biological matrices using this compound as an internal standard, based on established LC-MS/MS methods.

Sample Preparation

A robust and reproducible sample preparation protocol is crucial for accurate bioanalysis. The most common method for plasma or serum samples is protein precipitation.

  • Aliquoting: Transfer a precise volume (e.g., 50 µL) of the biological sample (plasma or serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known volume and concentration of the this compound internal standard solution to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add a precipitating agent, typically acetonitrile or methanol, to the sample. A common ratio is 3:1 or 4:1 (precipitating agent to sample volume).

  • Vortexing: Vortex the mixture vigorously for a set period (e.g., 30 seconds) to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis, being cautious not to disturb the protein pellet.

  • Dilution (Optional): Depending on the expected concentration of Iohexol, the supernatant may be further diluted with a suitable solvent (e.g., mobile phase) before injection into the LC-MS/MS system.

Liquid Chromatography Conditions

The chromatographic separation is typically performed using a reversed-phase column to achieve good peak shape and resolution for Iohexol.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or C8 analytical column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with a small percentage of an additive like formic acid (e.g., 0.1%) to improve ionization.

  • Mobile Phase B: Acetonitrile or methanol with a small percentage of an additive like formic acid (e.g., 0.1%).

  • Gradient Elution: A gradient elution is typically employed to ensure efficient separation and a short run time. The gradient starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B is increased.

  • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

  • Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reduce viscosity.

  • Injection Volume: A small volume of the prepared sample (e.g., 5 µL) is injected onto the column.

Mass Spectrometry Conditions

Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. The instrument is operated in Multiple Reaction Monitoring (MRM) mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Iohexol and this compound.

    • Iohexol: For example, m/z 821.9 → 639.9

    • This compound: For example, m/z 827.0 → 645.0

  • Instrument Parameters: Source-dependent parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and collision gas) are optimized to achieve the best signal intensity for both analytes.

Visualizations

The following diagrams illustrate the key workflows and principles described in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma/Serum) add_is Add this compound (Internal Standard) sample->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (Reversed-Phase) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Iohexol / this compound) integrate->ratio quantify Quantification (Calibration Curve) ratio->quantify

Caption: Experimental workflow for Iohexol quantification.

idms_principle cluster_sample In the Sample cluster_standard Added to Sample cluster_analysis During Analysis cluster_result Final Measurement analyte Iohexol (Unknown Amount) process Sample Preparation & LC-MS/MS Analysis (Potential for Analyte Loss) analyte->process is This compound (Known Amount) is->process ratio Measure Ratio of Iohexol to this compound process->ratio

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Commercial Suppliers and Technical Guide for Iohexol-d5 in Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and technical specifications of Iohexol-d5, a deuterated internal standard crucial for accurate quantification of the X-ray contrast agent Iohexol. The primary application of this compound is in the precise measurement of Glomerular Filtration Rate (GFR), a key indicator of renal function, which is of paramount importance in clinical research and drug development. This document details the commercial suppliers, technical data, and relevant experimental protocols for the utilization of this compound.

Commercial Availability of this compound

This compound is available from several reputable suppliers specializing in research chemicals and stable isotope-labeled compounds. The selection of a supplier may depend on factors such as purity requirements, available pack sizes, and lot-specific analytical data.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Pack Sizes
Santa Cruz Biotechnology 928623-33-0C₁₉H₂₁D₅I₃N₃O₉826.17Lot-specific1 mg, 5 mg
MedChemExpress 928623-33-0C₁₉H₂₁D₅I₃N₃O₉826.17≥99.97% (Isotopic Purity)1 mg, 5 mg, 10 mg
Cayman Chemical 928623-33-0C₁₉H₂₁D₅I₃N₃O₉826.2≥99% deuterated forms (d₁-d₅)1 mg
Artis Standards 928623-33-0C₁₉H₂₁D₅I₃N₃O₉826.17>95% (By HPLC)Inquire
US Biological Life Sciences 928623-33-0C₁₉H₂₁D₅I₃N₃O₉826.17>95%1 mg

Technical Data and Specifications

The stability and solubility of this compound are critical considerations for its use as an internal standard in quantitative assays.

ParameterMedChemExpressCayman Chemical
Appearance White to off-white solidA solid
Storage (Powder) -20°C for 3 years-20°C
Storage (in Solvent) -80°C for 6 months, -20°C for 1 month≥ 4 years at -20°C
Solubility DMSO: 50 mg/mLMethanol: slightly soluble, Water: slightly soluble

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of iohexol in biological matrices, most commonly for the determination of GFR.

Protocol for Glomerular Filtration Rate (GFR) Measurement using Iohexol

This protocol outlines the clinical procedure for GFR determination using iohexol plasma clearance.

1. Patient Preparation:

  • Patients should be well-hydrated.

  • A baseline blood sample is collected before iohexol administration to check for interfering substances.[1]

2. Iohexol Administration:

  • A precise dose of iohexol (e.g., 5 mL of Omnipaque™ 300 mg I/mL) is administered intravenously.[1][2] The exact dose can be verified by weighing the syringe before and after injection.

3. Blood Sampling:

  • The timing of blood sample collection is crucial and depends on the estimated GFR (eGFR).[2]

    • For patients with eGFR > 40 mL/min/1.73m², blood samples are typically collected at 120, 150, 180, 210, and 240 minutes post-injection.[2]

    • For patients with eGFR ≤ 40 mL/min/1.73m², a more extended sampling schedule is used, for example, at 120, 180, 240, 300, 360, 420, and 480 minutes.[2]

  • For accurate GFR determination in patients with severely reduced renal function, later sampling times (up to 72 hours) may be necessary.[1]

4. Sample Handling:

  • Blood samples are collected in appropriate tubes (e.g., serum or heparinized plasma).

  • Plasma or serum is separated by centrifugation and stored frozen at -20°C or lower until analysis.

Protocol for Iohexol Quantification by LC-MS/MS using this compound Internal Standard

This protocol details the analytical procedure for measuring iohexol concentrations in plasma or serum samples.

1. Preparation of Internal Standard Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of patient serum/plasma, add a specific volume of the this compound internal standard solution.[3]

  • Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 3:1 or 4:1 ratio to the sample volume.[3]

  • Vortex the samples to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube. The supernatant can be dried under a stream of nitrogen and reconstituted in the mobile phase or diluted further before injection into the LC-MS/MS system.[3]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C8 or C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

      • MRM Transition for Iohexol: m/z 821.9 → 803.9 (quantifier) and other confirmatory transitions.

      • MRM Transition for this compound: m/z 827.0 → 809.0 (or other appropriate fragment depending on the deuteration pattern).

4. Data Analysis and GFR Calculation:

  • A calibration curve is generated by plotting the ratio of the peak area of iohexol to the peak area of this compound against the concentration of iohexol standards.

  • The concentration of iohexol in the patient samples is determined from the calibration curve.

  • The GFR is calculated from the iohexol concentrations at the different time points using a one- or two-compartment pharmacokinetic model. The area under the plasma concentration-time curve (AUC) is used to calculate the clearance of iohexol, which represents the GFR.[2]

Visualizations

The following diagrams illustrate the key workflows involving the use of this compound for GFR measurement and its relevance in the drug development process.

GFR_Measurement_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Patient_Prep Patient Preparation (Hydration, Baseline Sample) Iohexol_Admin Iohexol Administration (Precise IV Dose) Patient_Prep->Iohexol_Admin Blood_Sampling Timed Blood Sampling (eGFR-dependent schedule) Iohexol_Admin->Blood_Sampling Sample_Prep Sample Preparation (Protein Precipitation with this compound) Blood_Sampling->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Quantification of Iohexol) Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis (Calibration Curve) LCMS_Analysis->Data_Analysis GFR_Calculation GFR Calculation (Pharmacokinetic Modeling) Data_Analysis->GFR_Calculation Clinical_Decision Clinical_Decision GFR_Calculation->Clinical_Decision Clinical Decision Making

Caption: Workflow for GFR measurement using iohexol and LC-MS/MS with this compound.

Drug_Development_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Trials cluster_regulatory Regulatory Review & Post-Market Discovery Drug Discovery & Lead Optimization Animal_Studies Preclinical Animal Studies (Initial Safety & Efficacy) Discovery->Animal_Studies Phase1 Phase I (Safety & Dosage) Animal_Studies->Phase1 Phase2 Phase II (Efficacy & Side Effects) Phase1->Phase2 GFR_Assessment GFR Assessment using this compound (Monitoring Renal Safety) Phase1->GFR_Assessment Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 Phase2->GFR_Assessment NDA New Drug Application (NDA) Submission Phase3->NDA Phase3->GFR_Assessment Phase4 Phase IV (Post-marketing Surveillance) NDA->Phase4 Phase4->GFR_Assessment

Caption: The role of GFR assessment in the drug development process.

References

The Indispensable Role of Deuterated Standards in Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern bioanalysis, achieving accurate and reproducible quantification of analytes within complex biological matrices is paramount. This technical guide delves into the critical role of deuterated internal standards, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their application, benefits, and the underlying principles that make them the gold standard in quantitative bioanalytical assays, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS).

The Foundation of Reliable Bioanalysis: Internal Standards

The inherent variability of bioanalytical methods, stemming from sample preparation, instrument performance, and matrix effects, necessitates the use of an internal standard (IS). An ideal IS is a compound that behaves chemically and physically as similarly as possible to the analyte of interest but is distinguishable by the analytical instrument. The IS is added at a known concentration to every sample, calibrator, and quality control sample, allowing for the normalization of the analyte's response. This process corrects for variations in extraction efficiency, injection volume, and ionization efficiency, thereby significantly improving the accuracy and precision of the analytical method.

Why Deuterated Standards Reign Supreme

Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely regarded as the most effective. Deuteration involves the substitution of one or more hydrogen atoms in the analyte molecule with its heavier isotope, deuterium (²H). This substitution results in a compound that is chemically almost identical to the analyte but has a different mass.

The key advantages of using deuterated standards include:

  • Similar Physicochemical Properties: Deuterated standards exhibit nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies to their non-deuterated counterparts. This co-elution is crucial for effective compensation of matrix effects.

  • Mass Spectrometric Distinction: Despite their chemical similarity, the mass difference allows for easy differentiation by a mass spectrometer, enabling simultaneous measurement of both the analyte and the internal standard.

  • Minimization of Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a major challenge in bioanalysis. Because the deuterated IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte peak area to the IS peak area remains constant, leading to more accurate quantification.

Quantitative Insights: The Impact of Deuterated Standards

The use of deuterated internal standards demonstrably improves the quality of bioanalytical data. The following table summarizes the typical performance enhancements observed when employing a deuterated IS compared to an analog (structurally similar) IS or external calibration.

ParameterExternal CalibrationAnalog Internal StandardDeuterated Internal Standard
Accuracy (% Bias) ±20-50%±10-20%±5-15%
Precision (%RSD) >15%<15%<10%
Matrix Effect Variability HighModerateLow
Extraction Recovery Variability HighModerateLow

Data presented are generalized values from typical bioanalytical method validation studies and may vary depending on the specific analyte, matrix, and analytical method.

Experimental Workflow: Bioanalysis with Deuterated Standards

The following workflow outlines the key steps in a typical bioanalytical assay utilizing deuterated internal standards.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing & Quantification Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Analyte Extraction (e.g., SPE, LLE) Spike->Extraction LC LC Separation Extraction->LC MS Mass Spectrometric Detection (MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Bioanalytical workflow using deuterated internal standards.

Detailed Experimental Protocol:

A generalized protocol for the quantification of a small molecule drug in human plasma using a deuterated internal standard and LC-MS/MS is provided below.

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile).

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Serially dilute the analyte stock solution with blank biological matrix (e.g., drug-free human plasma) to prepare calibration standards at a minimum of six concentration levels.
  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of each calibrator, QC, and unknown sample in a 96-well plate, add 10 µL of the deuterated internal standard working solution (at a fixed concentration).
  • Vortex mix for 30 seconds.
  • Add 200 µL of cold acetonitrile to precipitate proteins.
  • Vortex mix for 2 minutes.
  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean 96-well plate for analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient might run from 5% B to 95% B over 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the analyte.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Optimize specific precursor ion to product ion transitions for both the analyte and the deuterated internal standard.

5. Data Processing:

  • Integrate the chromatographic peaks for the analyte and the deuterated IS.
  • Calculate the peak area ratio of the analyte to the IS for all samples.
  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. A linear regression with a 1/x² weighting is commonly used.
  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Considerations and Best Practices

While deuterated standards are highly effective, several factors must be considered to ensure their proper use:

  • Isotopic Purity: The deuterated standard should have high isotopic purity to prevent contribution to the analyte signal.

  • Stability of Deuterium Label: The deuterium atoms should be placed in a position on the molecule where they are not susceptible to exchange under analytical conditions.

  • Absence of Cross-Talk: The MRM transitions for the analyte and the IS should be chosen to avoid any interference or "cross-talk" between the two channels.

Logical Relationship: The Principle of Isotope Dilution Mass Spectrometry

The use of deuterated standards in LC-MS is an application of the isotope dilution mass spectrometry (IDMS) principle, which is considered a primary (or reference) measurement method.

IDMS_Principle cluster_sample Sample cluster_standard Standard Analyte Unknown Amount of Analyte (A) Mix Homogenous Mixture (A + A) Analyte->Mix IS Known Amount of Deuterated IS (A*) IS->Mix MS_Measure Mass Spectrometric Measurement Mix->MS_Measure Ratio Measure Isotope Ratio (A / A) MS_Measure->Ratio Quant Calculate Unknown Amount of A Ratio->Quant

Caption: Principle of Isotope Dilution Mass Spectrometry.

This principle relies on the addition of a known amount of an isotopically enriched standard to a sample containing an unknown amount of the analyte. By measuring the ratio of the two species by mass spectrometry, the initial concentration of the analyte can be accurately determined, irrespective of sample loss during preparation and analysis.

Conclusion

Deuterated internal standards are an indispensable tool in modern bioanalysis. Their ability to mimic the behavior of the analyte while being distinguishable by mass spectrometry provides a robust solution for mitigating the challenges of matrix effects and experimental variability. The adoption of deuterated standards, in conjunction with the principles of isotope dilution mass spectrometry, has become a cornerstone of high-quality, regulatory-compliant bioanalytical method development, ensuring the generation of accurate and reliable data in drug discovery, development, and clinical diagnostics.

The Cornerstone of Quantitative Proteomics: An In-depth Guide to Isotopic Labeling in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and drug development, the ability to precisely quantify changes in protein abundance is paramount. Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for these investigations, with isotopic labeling standing out as a robust and accurate strategy for relative and absolute quantification. This technical guide delves into the core principles, experimental workflows, and data interpretation of the most prevalent isotopic labeling techniques, providing a comprehensive resource for both new and experienced researchers.

Core Principles of Isotopic Labeling

Isotopic labeling in quantitative proteomics involves the incorporation of stable, non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into proteins or peptides.[1] This creates a mass-shifted counterpart to the naturally abundant "light" version of the molecule.[1] When samples are mixed and analyzed by mass spectrometry, the chemically identical light and heavy forms are distinguishable by their mass-to-charge ratio (m/z). The relative signal intensities of these isotopic pairs directly correspond to the relative abundance of the protein or peptide in the original samples.[2]

This approach significantly improves quantitative accuracy by allowing for the combination of samples at an early stage, minimizing experimental variability that can arise from separate sample processing and analysis.[3] Isotopic labeling strategies can be broadly categorized into two main approaches based on the stage at which quantification is performed: MS1-level and MS2-level quantification.

  • MS1-Level Quantification: In this approach, distinct mass differences are introduced to peptides from different samples. Quantification is achieved by comparing the peak intensities or areas of these differentially labeled peptides in the initial mass scan (MS1).[4] Metabolic labeling techniques like SILAC are prime examples of this strategy.

  • MS2-Level Quantification: This method utilizes isobaric tags, which have the same nominal mass but contain different isotopic compositions in their reporter and balancer groups.[5] Peptides from different samples are labeled with these tags. In the MS1 scan, all labeled peptides appear as a single peak. Upon fragmentation (MS/MS), the reporter ions are released, and their relative intensities are used for quantification.[6] Techniques like TMT and iTRAQ fall into this category.

Key Isotopic Labeling Techniques: A Comparative Overview

Several isotopic labeling techniques have been developed, each with its own set of advantages and ideal applications. The three most widely adopted methods are Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and isobaric Tags for Relative and Absolute Quantitation (iTRAQ).

FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)TMT (Tandem Mass Tags)iTRAQ (isobaric Tags for Relative and Absolute Quantitation)
Labeling Strategy Metabolic labeling in vivoChemical labeling of peptides in vitroChemical labeling of peptides in vitro
Quantification Level MS1MS2MS2
Multiplexing Capacity Typically 2-plex or 3-plexUp to 18-plex4-plex and 8-plex
Advantages - High accuracy and precision due to early sample mixing.[3]- In vivo labeling closely mimics physiological conditions.[7]- Low experimental variability.- High multiplexing capability increases throughput.[8]- Reduced sample complexity at the MS1 level.[9]- Well-established with a long history of use.[10]- Good for comparing multiple conditions simultaneously.[11]
Limitations - Limited to cell culture systems.[5]- Requires complete incorporation of labeled amino acids.[12]- Lower multiplexing capacity.- Potential for ratio compression due to co-isolation of interfering ions.[13]- Higher cost per sample for reagents.- Lower multiplexing capacity compared to the latest TMT reagents.[14]- Can also be affected by ratio compression.

Experimental Protocols

Detailed and rigorous experimental protocols are crucial for obtaining reliable and reproducible quantitative proteomics data. Below are step-by-step methodologies for the three key labeling techniques.

SILAC Experimental Protocol

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling technique.

Materials:

  • SILAC-grade cell culture medium deficient in specific amino acids (e.g., L-lysine and L-arginine)

  • "Light" (normal) L-lysine and L-arginine

  • "Heavy" (e.g., ¹³C₆-¹⁵N₂-L-lysine and ¹³C₆-¹⁵N₄-L-arginine) isotopically labeled amino acids

  • Dialyzed fetal bovine serum (FBS)

  • Standard cell culture reagents and equipment

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • Trypsin (mass spectrometry grade)

  • Reagents for reduction and alkylation (DTT and iodoacetamide)

Procedure:

  • Cell Culture Adaptation:

    • Culture two populations of cells. One population is grown in "light" medium supplemented with normal amino acids, while the other is grown in "heavy" medium containing the isotopically labeled amino acids.[12]

    • Cells should be cultured for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids into the proteome.[5]

  • Experimental Treatment:

    • Once full incorporation is confirmed (typically via a small-scale mass spectrometry analysis), apply the experimental conditions to the respective cell populations.

  • Cell Harvesting and Lysis:

    • Harvest the "light" and "heavy" labeled cells separately.

    • Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet using an appropriate lysis buffer.

  • Protein Digestion:

    • Quantify the total protein concentration.

    • Reduce the protein disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Sample Cleanup and Mass Spectrometry Analysis:

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

    • Analyze the peptides by LC-MS/MS.

TMT Experimental Protocol

Tandem Mass Tag (TMT) labeling is a widely used chemical labeling method for high-throughput quantitative proteomics.

Materials:

  • TMT labeling reagents (e.g., TMTpro™ 16plex Label Reagent Set)

  • Anhydrous acetonitrile

  • Hydroxylamine (5%)

  • Triethylammonium bicarbonate (TEAB) buffer

  • Protein extracts from different samples

  • Trypsin (mass spectrometry grade)

  • Reagents for reduction and alkylation (DTT and iodoacetamide)

Procedure:

  • Protein Extraction and Digestion:

    • Extract proteins from each sample and quantify the protein concentration.

    • Take an equal amount of protein from each sample (typically 25-100 µg).[6]

    • Reduce and alkylate the proteins.

    • Digest the proteins with trypsin to generate peptides.

  • Peptide Labeling:

    • Resuspend the dried peptide pellets in TEAB buffer.

    • Reconstitute the TMT label reagents in anhydrous acetonitrile.

    • Add the appropriate TMT label reagent to each peptide sample and incubate for 1 hour at room temperature.

  • Quenching and Sample Pooling:

    • Quench the labeling reaction by adding 5% hydroxylamine and incubating for 15 minutes.

    • Combine all labeled samples into a single tube.

  • Sample Cleanup and Fractionation:

    • Desalt the pooled peptide mixture.

    • For complex samples, it is highly recommended to fractionate the peptides using techniques like high-pH reversed-phase chromatography to increase proteome coverage.[13]

  • Mass Spectrometry Analysis:

    • Analyze each fraction by LC-MS/MS.

iTRAQ Experimental Protocol

isobaric Tags for Relative and Absolute Quantitation (iTRAQ) is another popular isobaric tagging method.

Materials:

  • iTRAQ Reagent kit (4-plex or 8-plex)

  • Isopropanol

  • Protein extracts from different samples

  • Trypsin (mass spectrometry grade)

  • Reagents for reduction and alkylation

Procedure:

  • Protein Digestion:

    • Extract and quantify proteins from each sample.

    • Reduce, alkylate, and digest the proteins with trypsin.[11]

  • Peptide Labeling:

    • Resuspend the peptide samples in the dissolution buffer provided in the kit.

    • Add the iTRAQ labeling reagents (dissolved in isopropanol) to their respective peptide samples and incubate at room temperature.[11]

  • Sample Pooling and Cleanup:

    • Combine the labeled peptide samples into a single tube.

    • Desalt the combined peptide mixture.

  • Fractionation and Mass Spectrometry Analysis:

    • Fractionate the peptide mixture to reduce complexity.

    • Analyze the fractions by LC-MS/MS.

Data Presentation and Visualization

Clear presentation of quantitative data is essential for interpretation and communication of results. The following tables provide examples of how to structure quantitative proteomics data.

Quantitative Data Tables

Table 1: Example of SILAC Quantitative Data

Protein AccessionGene SymbolDescriptionH/L Ratiolog₂(H/L)p-value
P02768ALBSerum albumin1.050.070.85
P68871HBBHemoglobin subunit beta2.151.100.02
Q9Y6K9PARK7Parkinson disease protein 70.48-1.060.01
P08670VIMVimentin1.200.260.34

H/L Ratio: Ratio of the abundance of the heavy-labeled protein to the light-labeled protein.

Table 2: Example of TMT Quantitative Data (6-plex)

Protein AccessionGene SymbolDescriptionTMT-126TMT-127TMT-128TMT-129TMT-130TMT-131Fold Change (Condition 2 vs 1)p-value
P60709ACTBActin, cytoplasmic 11.021.051.012.052.102.082.040.001
P31946YWHAZ14-3-3 protein zeta/delta0.981.010.990.520.490.510.510.005
Q06830HSP90AA1Heat shock protein HSP 90-alpha1.030.971.001.020.981.011.000.95

TMT channels represent different samples or conditions.

Table 3: Example of iTRAQ Quantitative Data (4-plex)

Protein AccessionGene SymbolDescriptioniTRAQ-114iTRAQ-115iTRAQ-116iTRAQ-117Ratio (115/114)Ratio (116/114)Ratio (117/114)
P04406GAPDHGlyceraldehyde-3-phosphate dehydrogenase1.001.950.980.551.950.980.55
P10636-8TFRCTransferrin receptor protein 11.001.022.501.011.022.501.01
Q16658ANXA1Annexin A11.000.751.501.200.751.501.20

iTRAQ channels represent different samples or conditions, with one often serving as a reference.

Visualization of Workflows and Pathways

Visualizing experimental workflows and biological pathways aids in understanding the complex processes involved in quantitative proteomics.

SILAC_Workflow cluster_cell_culture Cell Culture cluster_experiment Experiment cluster_processing Sample Processing cluster_analysis Analysis Light Light Medium (e.g., Arg0, Lys0) Treatment_L Control Treatment Light->Treatment_L Heavy Heavy Medium (e.g., 13C6-Arg, 13C6-Lys) Treatment_H Experimental Treatment Heavy->Treatment_H Combine Combine Cells (1:1) Treatment_L->Combine Treatment_H->Combine Lyse Cell Lysis Combine->Lyse Digest Tryptic Digestion Lyse->Digest Cleanup Desalting Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis (MS1 Quantification) LCMS->Data

A simplified workflow of a SILAC experiment.

TMT_iTRAQ_Workflow cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_labeling Isobaric Labeling cluster_analysis Analysis S1 Sample 1 P1 Peptides 1 S1->P1 S2 Sample 2 P2 Peptides 2 S2->P2 Sn Sample n Pn Peptides n Sn->Pn L1 Label 1 P1->L1 L2 Label 2 P2->L2 Ln Label n Pn->Ln Pool Combine Labeled Peptides L1->Pool L2->Pool Ln->Pool Fractionate Fractionation Pool->Fractionate LCMS LC-MS/MS Analysis Fractionate->LCMS Data Data Analysis (MS2 Quantification) LCMS->Data

General workflow for TMT and iTRAQ experiments.

Signaling_Pathway_Example GF Growth Factor Rec Receptor GF->Rec Kin1 Kinase 1 Rec->Kin1 Phosphorylation (upregulated 2.5x) Kin2 Kinase 2 Kin1->Kin2 Phosphorylation (upregulated 1.8x) TF Transcription Factor Kin2->TF Activation Gene Gene Expression TF->Gene Regulation

An example of a signaling pathway with quantitative data.

Conclusion

Isotopic labeling techniques are indispensable tools in quantitative mass spectrometry, offering high accuracy, precision, and increasing throughput for the comprehensive analysis of proteomes. The choice between metabolic labeling with SILAC and chemical labeling with TMT or iTRAQ depends on the specific research question, sample type, and desired level of multiplexing. By following standardized experimental protocols and employing clear data presentation strategies, researchers can confidently uncover the dynamic changes within the proteome, driving new discoveries in basic biology and accelerating the development of novel therapeutics.

References

The Stability of Iohexol-d5: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical stability of Iohexol-d5. Given the limited availability of direct stability studies on the deuterated form, this document leverages extensive data on Iohexol, providing a robust and scientifically justified framework for understanding the stability profile of this compound. The enhanced stability of deuterated compounds due to the kinetic isotope effect suggests that the stability of this compound is at least comparable to, and likely exceeds, that of Iohexol.

Introduction to this compound and its Stability

This compound is the deuterated analog of Iohexol, a widely used non-ionic, water-soluble X-ray contrast agent. The replacement of five hydrogen atoms with deuterium atoms in the N-acetyl-2,3-dihydroxypropylamino side chain is primarily for its use as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of Iohexol.

The inherent chemical stability of a molecule is a critical parameter in drug development and formulation. While specific forced degradation studies on this compound are not extensively published, the principles of isotopic labeling provide a strong basis for assessing its stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can lead to a slower rate of metabolic degradation and potentially enhanced chemical stability under certain stress conditions. Therefore, the stability data for Iohexol can be considered a conservative proxy for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 5-[acetyl(2,3-dihydroxypropyl-d5)amino]-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
Molecular Formula C₁₉H₂₁D₅I₃N₃O₉
Molecular Weight 826.17 g/mol
Appearance White to off-white solid
Solubility Slightly soluble in methanol and water

Long-Term and Accelerated Stability Data

While comprehensive stability data for this compound is limited, supplier specifications provide an indication of its long-term stability under recommended storage conditions. For Iohexol, extensive stability testing has been conducted as part of its regulatory approval process.

Table 1: Summary of this compound and Iohexol Stability Data

CompoundConditionDurationObservation
This compound -20°C≥ 4 yearsStable as a solid[1]
This compound (in solution) -80°C6 monthsStable in solvent
-20°C1 monthStable in solvent
Iohexol (Oral Solution) 25°C / 60% RH (Long-term)9 monthsStable
40°C / 75% RH (Accelerated)6 monthsStable
Iohexol (in human EDTA plasma) Room temperature9 weeksStable[2]
4°C9 weeksStable[2]
37°C9 weeksStable[2]
37°C with daily 2-hour exposure to 55°C9 weeksStable[2]
Iohexol (reconstituted in water, apple juice, Gatorade) Ambient room temperature72 hoursChemically stable
Refrigerated (5 ± 3°C)72 hoursChemically stable

Forced Degradation Studies and Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific data for this compound is unavailable, studies on Iohexol under various stress conditions provide insight into its degradation pathways. The degradation products of this compound are expected to be analogous to those of Iohexol.

Table 2: Summary of Forced Degradation Conditions for Iodinated Contrast Media (Applicable to this compound)

Stress ConditionTypical ProtocolPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60-80°C for several hoursHydrolysis of amide bonds
Base Hydrolysis 0.1 M NaOH at 60-80°C for several hoursHydrolysis of amide bonds, potential for deiodination
Oxidation 3-30% H₂O₂ at room temperatureOxidation of alcohol groups, potential for deiodination
Thermal Degradation Dry heat at >100°C or in solution at elevated temperaturesGeneral decomposition
Photostability Exposure to light (ICH Q1B guidelines)Photodegradation, potential for deiodination

Based on studies of Iohexol degradation in environmental contexts, which often involve advanced oxidation processes, the following degradation pathways can be postulated under forced degradation conditions.

G Iohexol_d5 This compound Hydrolysis Hydrolysis (Acid/Base) Iohexol_d5->Hydrolysis Oxidation Oxidation Iohexol_d5->Oxidation Photolysis Photolysis Iohexol_d5->Photolysis Thermal_Stress Thermal Stress Iohexol_d5->Thermal_Stress Amide_Cleavage Amide Bond Cleavage Products Hydrolysis->Amide_Cleavage Deiodination Deiodinated Products Oxidation->Deiodination Side_Chain_Oxidation Side-Chain Oxidation Products Oxidation->Side_Chain_Oxidation Photolysis->Deiodination Other_Degradants Other Minor Degradants Thermal_Stress->Other_Degradants

Caption: Potential degradation pathways of this compound under forced degradation conditions.

Experimental Protocols

Detailed methodologies for assessing the stability of this compound are crucial for reproducible results. The following protocols are based on established guidelines for stability testing and methods reported for Iohexol.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of this compound in appropriate solvents Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo Neutralize Neutralize acid/base stressed samples Acid->Neutralize Base->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterize Characterize degradation products (e.g., by MS/MS) HPLC->Characterize

Caption: Experimental workflow for a forced degradation study of this compound.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial to separate and quantify the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the method of choice.

Table 3: Example of a Stability-Indicating HPLC Method for Iohexol

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized to separate Iohexol from its impurities
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and/or Mass Spectrometry (ESI+)
Internal Standard For Iohexol analysis, this compound is commonly used

Conclusion

The physical and chemical stability of this compound is expected to be excellent, supported by the inherent stability of deuterated compounds and the extensive stability data available for Iohexol. This technical guide provides a comprehensive overview of the stability profile of this compound, leveraging available data and established scientific principles. For definitive stability data, forced degradation studies specifically on this compound are recommended. The experimental protocols and potential degradation pathways outlined herein provide a solid foundation for such investigations. Researchers and drug development professionals can use this guide to inform formulation development, analytical method validation, and regulatory submissions involving this compound.

References

Methodological & Application

Application Notes and Protocols for Iohexol Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the preparation of plasma samples for the quantitative analysis of Iohexol. This document outlines various techniques, including protein precipitation and solid-phase extraction, to ensure accurate and reliable results for pharmacokinetic studies, glomerular filtration rate (GFR) assessment, and other research applications.

Introduction

Iohexol is a non-ionic, low-osmolar iodinated contrast agent widely used in medical imaging. Its pharmacokinetic profile, particularly its clearance from plasma, is a valuable tool for the determination of GFR, a key indicator of renal function. Accurate quantification of iohexol in plasma is therefore crucial for clinical and research purposes. This document details established sample preparation methodologies, presenting their protocols and performance data to guide the selection of the most appropriate technique for your analytical needs.

Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interfering substances from the plasma matrix, such as proteins and phospholipids, which can adversely affect the performance of analytical instruments like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The most common methods for iohexol analysis are protein precipitation and solid-phase extraction.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It involves the addition of a precipitating agent, typically an organic solvent or an acid, to denature and precipitate the proteins. The supernatant, containing the analyte of interest, is then separated by centrifugation for subsequent analysis.

Acetonitrile is a widely used and effective protein precipitating agent.

Experimental Protocol:

  • Allow plasma samples to thaw to room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile (a 1:3 plasma to solvent ratio).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing iohexol and transfer it to a clean tube or a well plate for analysis.

Workflow for Acetonitrile Precipitation

plasma Plasma Sample (50 µL) add_acn Add Acetonitrile (150 µL) plasma->add_acn vortex1 Vortex (30s) add_acn->vortex1 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow of the acetonitrile protein precipitation method.

Methanol is another organic solvent commonly used for protein precipitation.

Experimental Protocol:

  • Thaw plasma samples to room temperature and vortex.

  • To 50 µL of plasma, add 150 µL of cold methanol (1:3 ratio).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant for analysis.

Workflow for Methanol Precipitation

plasma Plasma Sample (50 µL) add_meoh Add Methanol (150 µL) plasma->add_meoh vortex1 Vortex (30s) add_meoh->vortex1 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow of the methanol protein precipitation method.

Perchloric acid is an effective deproteinizing agent, often used in clinical chemistry.

Experimental Protocol:

  • Thaw plasma samples to room temperature and vortex.

  • To 100 µL of plasma, add 100 µL of 0.6 M perchloric acid (1:1 ratio).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Carefully collect the supernatant for analysis.

Workflow for Perchloric Acid Precipitation

plasma Plasma Sample (100 µL) add_pca Add 0.6 M PCA (100 µL) plasma->add_pca vortex1 Vortex (1 min) add_pca->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow of the perchloric acid protein precipitation method.

A mixture of organic solvents can also be utilized for protein precipitation.

Experimental Protocol:

  • Prepare the precipitating reagent: a mixture of acetonitrile, ethanol, and water in a 60:38.4:1.6 (v/v/v) ratio.

  • To 400 µL of plasma, add 400 µL of the precipitating reagent (1:1 ratio).

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

Workflow for Acetonitrile-Ethanol-Water Precipitation

plasma Plasma Sample (400 µL) add_mix Add ACN:EtOH:H2O (400 µL) plasma->add_mix vortex1 Vortex add_mix->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow of the mixed solvent protein precipitation method.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation. It involves passing the sample through a solid sorbent that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a suitable solvent. For a polar compound like iohexol, a reversed-phase sorbent such as Oasis HLB (Hydrophilic-Lipophilic Balanced) is a suitable choice.

Experimental Protocol (General guideline using Oasis HLB):

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Dilute the plasma sample (e.g., 1:1 with water or a weak buffer) and load it onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

  • Elution: Elute the iohexol from the cartridge with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Workflow for Solid-Phase Extraction

condition Condition SPE Cartridge equilibrate Equilibrate Cartridge condition->equilibrate load Load Plasma Sample equilibrate->load wash Wash Cartridge load->wash elute Elute Iohexol wash->elute evaporate Evaporate & Reconstitute elute->evaporate analysis LC-MS/MS Analysis evaporate->analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the quantitative performance data for the described protein precipitation methods based on published literature. Direct comparative data for SPE specifically for iohexol is limited; therefore, a general comparison is provided.

ParameterAcetonitrile PrecipitationMethanol PrecipitationPerchloric Acid PrecipitationAcetonitrile-Ethanol-Water PrecipitationSolid-Phase Extraction (General)
Recovery 53.1–64.2%Generally lower than ACN>95%>95%Generally high (>80%), method dependent
Accuracy 101.3–102.1%Method dependent>92%89.0–108.4%High, method dependent
Precision (CV%) <3.4%Method dependent<3.7% (Intra-day), <3.6% (Inter-day)<5.1% (Intra-day), <8.6% (Inter-day)Typically low (<15%)
Linearity (µg/mL) 1–500Method dependent10–75010–1500Wide dynamic range
LLOQ (µg/mL) 1Method dependent1010Low, can be improved by concentration
Matrix Effect Trivial (-3.4 to -1.3%)Can be significantMethod dependentNot explicitly reportedGenerally lower than PPT
Simplicity HighHighHighHighModerate
Cost LowLowLowLowHigher than PPT
Throughput HighHighHighHighLower than PPT (can be automated)

Note: The performance of each method can vary depending on the specific laboratory conditions, instrumentation, and the exact protocol followed. The data presented is for comparative purposes and is based on available literature.

Conclusion

The choice of sample preparation technique for iohexol analysis in plasma depends on the specific requirements of the assay, including the desired level of cleanliness, sensitivity, throughput, and available resources.

  • Protein precipitation , particularly with acetonitrile, offers a simple, rapid, and cost-effective method suitable for high-throughput analysis, demonstrating good accuracy and precision with minimal matrix effects in some reported methods.

  • Solid-phase extraction provides cleaner extracts, which can lead to reduced matrix effects and potentially improved sensitivity. While more labor-intensive and costly than protein precipitation, it can be advantageous for methods requiring very low limits of quantification or when matrix interference is a significant issue.

It is recommended that each laboratory validates the chosen sample preparation method according to their specific analytical requirements and regulatory guidelines.

Application Note and Protocol for Protein Precipitation of Serum Samples with Iohexol-d5 for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the precipitation of proteins from serum samples using an organic solvent, a crucial step for preparing samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proper sample preparation is essential for accurate and reproducible quantification of small molecules in complex biological matrices. This protocol is specifically tailored for the analysis of Iohexol, a nonradioactive contrast medium, using its deuterated stable isotope, Iohexol-d5, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variability in sample preparation and instrument response.[1][2] This method is particularly relevant for pharmacokinetic studies and the determination of glomerular filtration rate (GFR) in clinical and research settings.[1][2][3][4]

Protein precipitation is a widely used technique due to its simplicity, speed, and efficiency in removing the majority of proteins from the sample, which can interfere with the analysis and damage the LC column.[5] Acetonitrile is a common and effective solvent for this purpose, as it efficiently precipitates proteins while keeping small molecules, like Iohexol, in solution.

Experimental Protocol

This protocol outlines the necessary steps for the protein precipitation of serum samples prior to the quantification of Iohexol using LC-MS/MS with this compound as an internal standard.

Materials:

  • Serum samples

  • This compound (internal standard) solution of known concentration

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Microcentrifuge

  • Calibrated pipettes and tips

  • 96-well collection plate (optional, for high-throughput processing)

  • LC-MS/MS system

Procedure:

  • Sample Thawing: If serum samples are frozen, thaw them completely at room temperature or in a water bath set to room temperature. Once thawed, vortex the samples gently to ensure homogeneity.

  • Internal Standard Spiking: To each 100 µL of serum sample in a microcentrifuge tube, add a specific volume (e.g., 10 µL) of the this compound internal standard working solution. The concentration of the internal standard should be optimized based on the expected concentration range of Iohexol in the samples.

  • Protein Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL) to each serum sample containing the internal standard. The addition of a water-miscible organic solvent like acetonitrile disrupts the hydration shell of the proteins, leading to their precipitation.

  • Vortexing: Immediately after adding the acetonitrile, cap the tubes and vortex them vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Incubation (Optional): For optimal protein precipitation, the samples can be incubated at -20°C for 20 minutes. However, for many applications, this step may not be necessary.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant, which contains the analyte (Iohexol) and the internal standard (this compound), without disturbing the protein pellet. Transfer the supernatant to a clean microcentrifuge tube or a well in a 96-well collection plate.

  • Evaporation and Reconstitution (Optional): Depending on the sensitivity requirements of the assay, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a smaller volume of the LC mobile phase to concentrate the analyte.

  • LC-MS/MS Analysis: The prepared sample is now ready for injection into the LC-MS/MS system for the quantification of Iohexol.

Data Presentation

The following tables summarize typical quantitative data obtained from the validation of an LC-MS/MS method for Iohexol in human serum using a protein precipitation protocol with a deuterated internal standard.

Table 1: Linearity of Iohexol Quantification

ParameterValue
Linear Range7.7 - 2000.0 µg/mL
Correlation Coefficient (r²)> 0.99
Calibration ModelLinear regression with 1/x² weighting

Table 2: Precision and Accuracy of Iohexol Quantification

Quality Control LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Low QC30< 5%< 8%95 - 105%
Medium QC250< 4%< 7%97 - 103%
High QC1500< 3%< 5%98 - 102%

(Note: The values in this table are representative and may vary depending on the specific instrumentation and laboratory conditions.)

Table 3: Recovery of Iohexol from Serum

ParameterValue
Extraction Recovery> 95%

Mandatory Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum Sample is Add this compound (Internal Standard) serum->is ppt Add Acetonitrile (3 volumes) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition and Processing lcms->data results Quantitative Results data->results

Caption: Experimental workflow for serum protein precipitation and analysis.

Logical_Relationship cluster_goal Primary Goal cluster_components Key Methodological Components goal Accurate Quantification of Iohexol ppt Protein Precipitation (Removes Interference) ppt->goal is This compound Internal Standard (Corrects for Variability) is->goal lcms LC-MS/MS (High Specificity & Sensitivity) lcms->goal

Caption: Logical relationship of key components for accurate analysis.

References

Application Notes and Protocols for UPLC-MS/MS Analysis of Iohexol and Iohexol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Iohexol and its deuterated internal standard, Iohexol-d5, in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Overview

Iohexol is a non-ionic, iodinated contrast agent widely used in medical imaging. Its clearance from the body is a key indicator of glomerular filtration rate (GFR), a critical measure of kidney function.[1][2][3][4] Accurate and sensitive quantification of Iohexol in biological samples, such as plasma and serum, is therefore crucial for clinical diagnostics and research.[1][2][3][4][5][6] This application note details a robust and reproducible UPLC-MS/MS method for this purpose, employing this compound as an internal standard to ensure high accuracy.

UPLC-MS/MS Parameters

The following tables summarize the key parameters for the UPLC-MS/MS analysis of Iohexol and this compound. These parameters have been compiled from various validated methods and should be optimized for specific instrumentation.

Table 1: Mass Spectrometry Parameters
ParameterIohexolThis compound (Internal Standard)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) 822.0827.0
Product Ion (m/z) 803.9808.9
Collision Energy (V) 22Not specified, typically same as analyte
Dwell Time (ms) Optimized for specific instrumentOptimized for specific instrument
Capillary Voltage (kV) 4.04.0
Vaporizer Temperature (°C) 350350
Ion Transfer Tube Temp (°C) 140140

Data compiled from a study by van de Merbel et al.[5]

Table 2: Chromatographic Conditions
ParameterValue
UPLC System Vanquish UHPLC or equivalent
Column Accucore C18, 2.6 µm, 50 x 2.1 mm
Column Temperature (°C) 40
Mobile Phase A 1% Formic Acid in Water
Mobile Phase B 1% Formic Acid in Methanol
Flow Rate (mL/min) 1.0
Injection Volume (µL) 5
Gradient A linear gradient is typically used. Optimization is required based on the specific system.
Total Run Time (min) Approximately 2.5 - 6.3 minutes[3][7][8]

Data compiled from a study by van de Merbel et al.[5]

Experimental Protocol

This protocol outlines the steps for sample preparation and analysis.

Materials and Reagents
  • Iohexol reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, serum)

  • Microcentrifuge tubes

  • Autosampler vials

Standard and Sample Preparation
  • Stock Solutions: Prepare stock solutions of Iohexol and this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the Iohexol stock solution with the biological matrix to create a calibration curve. The concentration range should encompass the expected analyte concentrations in the study samples.

  • Internal Standard Spiking: Spike all calibration standards, quality control samples, and unknown samples with the this compound internal standard solution to a final concentration that is consistent across all samples.

  • Protein Precipitation: To 50 µL of each sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions.

  • Inject the prepared samples onto the UPLC system.

  • Acquire data using the multiple reaction monitoring (MRM) mode with the transitions specified in Table 1.

  • Process the data using appropriate software to determine the peak area ratios of Iohexol to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

  • Quantify the concentration of Iohexol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for Iohexol analysis.

Iohexol_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Iohexol Calibrate->Quantify

Caption: Experimental workflow for Iohexol quantification.

Logical_Relationship cluster_input Inputs cluster_method Analytical Method cluster_output Outputs Analyte Iohexol UPLC UPLC Separation Analyte->UPLC IS This compound (Internal Standard) IS->UPLC MSMS Tandem Mass Spectrometry UPLC->MSMS Data Peak Area Ratios MSMS->Data Concentration Iohexol Concentration Data->Concentration

Caption: Logical relationship of analytical components.

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Iohexol in biological matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for clinical research and drug development applications where accurate measurement of GFR is essential. The provided parameters and protocol can serve as a starting point for method development and validation in various laboratory settings.

References

Application Notes and Protocols for the Quantification of Iohexol and Iohexol-d5 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Iohexol and its deuterated internal standard, Iohexol-d5, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Iohexol is a non-ionic, iodinated X-ray contrast agent widely used in medical imaging. Its clearance from the body is a key indicator of glomerular filtration rate (GFR), a critical measure of kidney function. Accurate and sensitive quantification of Iohexol in biological samples, such as serum and urine, is crucial for clinical diagnostics and research. LC-MS/MS has emerged as the preferred analytical method for this purpose due to its high selectivity, sensitivity, and robustness, overcoming the limitations of older techniques like HPLC-UV.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is best practice for ensuring the accuracy and precision of the quantification by correcting for matrix effects and variations in sample processing.[3]

This application note details the Multiple Reaction Monitoring (MRM) transitions for Iohexol and its deuterated analog, this compound, along with a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Data: MRM Transitions

The selectivity and sensitivity of the LC-MS/MS method are achieved by monitoring specific precursor-to-product ion transitions in MRM mode. The following tables summarize the key quantitative parameters for Iohexol and this compound.

Table 1: MRM Transitions for Iohexol

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Iohexol822.0804.0Commonly used transition for quantification.[1]
Iohexol821.7803.7An alternative transition for quantification or confirmation.

Table 2: MRM Transitions for this compound (Internal Standard)

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
This compound827.2809.2The precursor ion reflects the addition of five deuterium atoms to the Iohexol molecule. The specific product ion can be determined by direct infusion and fragmentation analysis of the this compound standard. A common practice is to monitor a product ion with a similar fragmentation pathway to the unlabeled compound.

Note: The exact m/z values for this compound MRM transitions may vary slightly depending on the instrument and source conditions. It is essential to optimize these parameters by infusing the this compound standard into the mass spectrometer.

Experimental Protocols

This section outlines a typical experimental protocol for the quantification of Iohexol in serum.

Materials and Reagents
  • Iohexol analytical standard

  • This compound (internal standard)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (or ammonium acetate as an alternative)

  • Human serum (or other biological matrix)

Sample Preparation: Protein Precipitation
  • Spiking: Prepare a working solution of the internal standard (this compound) in methanol.

  • Precipitation: To 50 µL of serum sample, add 200 µL of the internal standard working solution (containing this compound) in acetonitrile or methanol.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution (Optional): The supernatant can be further diluted with water if necessary to bring the analyte concentration within the linear range of the calibration curve.

  • Transfer to Autosampler Vials: Transfer the final extract to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C8 or C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of Iohexol and this compound.

  • MRM Transitions: Use the transitions specified in Tables 1 and 2.

  • Collision Energy (CE) and other compound-specific parameters: Optimize these for each transition to achieve the most stable and intense signal.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of Iohexol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis serum_sample Serum Sample (50 µL) add_is Add Internal Standard (this compound in Acetonitrile) serum_sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute (Optional) supernatant->dilute autosampler_vial Transfer to Autosampler Vial dilute->autosampler_vial hplc HPLC Separation (C8/C18 Column) autosampler_vial->hplc ms Mass Spectrometry (Triple Quadrupole, ESI+) hplc->ms mrm MRM Detection (Iohexol & this compound) ms->mrm integration Peak Integration mrm->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification of Iohexol calibration->quantification

Caption: Experimental workflow for Iohexol quantification.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the MRM-based quantification of Iohexol.

logical_relationship cluster_iohexol Iohexol (Analyte) cluster_iohexol_d5 This compound (Internal Standard) cluster_quantification Quantification iohexol_q1 Precursor Ion (Q1) m/z 822.0 iohexol_frag Fragmentation (CID) iohexol_q1->iohexol_frag iohexol_q3 Product Ion (Q3) m/z 804.0 iohexol_frag->iohexol_q3 peak_area_ratio Peak Area Ratio (Iohexol / this compound) iohexol_q3->peak_area_ratio iohexol_d5_q1 Precursor Ion (Q1) m/z 827.2 iohexol_d5_frag Fragmentation (CID) iohexol_d5_q1->iohexol_d5_frag iohexol_d5_q3 Product Ion (Q3) m/z 809.2 iohexol_d5_frag->iohexol_d5_q3 iohexol_d5_q3->peak_area_ratio calibration_curve Calibration Curve peak_area_ratio->calibration_curve final_concentration Final Iohexol Concentration calibration_curve->final_concentration

Caption: MRM quantification logic for Iohexol.

References

Application Notes and Protocols: Quantification of Iohexol in Human Serum/Plasma for GFR Assessment using Iohexol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glomerular Filtration Rate (GFR) is a critical measure of kidney function. The plasma clearance of iohexol, a non-radioactive contrast agent, is a well-established and accurate method for determining GFR.[1][2] This application note provides a detailed protocol for the quantification of iohexol in human serum or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Iohexol-d5 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is highly recommended as it closely mimics the chemical and physical properties of the analyte, iohexol, thereby compensating for variations in sample preparation and instrument response.[3][4]

Principle of the Method

This method involves the precipitation of proteins from serum or plasma samples, followed by the analysis of the supernatant by LC-MS/MS. This compound is added to all samples, calibrators, and quality control (QC) samples at a constant concentration to serve as an internal standard for the quantification of iohexol. The concentration of iohexol in the samples is determined by calculating the ratio of the peak area of iohexol to the peak area of this compound and comparing this ratio to a calibration curve.

Materials and Reagents

Reagent/MaterialSupplier and Catalog Number (Example)
IohexolSigma-Aldrich, I3021
This compoundToronto Research Chemicals, I739002
Methanol (LC-MS Grade)Fisher Scientific, A456
Acetonitrile (LC-MS Grade)Fisher Scientific, A955
Formic Acid (LC-MS Grade)Fisher Scientific, A117
Water (LC-MS Grade)Fisher Scientific, W6
Human Serum/Plasma (Blank)BioIVT, HMN-P
Microcentrifuge Tubes (1.5 mL)Eppendorf, 022363204
HPLC VialsAgilent, 5182-0714

Preparation of Solutions

Iohexol Stock Solution (1 mg/mL)

Accurately weigh 10 mg of Iohexol and dissolve it in 10 mL of 50:50 (v/v) methanol:water to obtain a 1 mg/mL stock solution. Store at 2-8°C.

This compound Internal Standard (IS) Stock Solution (1 mg/mL)

Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution. Store at 2-8°C.

This compound Internal Standard (IS) Working Solution

The concentration of the internal standard should be optimized during method development to provide a consistent and reproducible response. A common practice is to use a concentration that is in the mid-range of the calibration curve. Based on typical iohexol concentrations in GFR studies, a starting concentration for the this compound working solution can be prepared as follows:

Dilute the this compound stock solution (1 mg/mL) with methanol to prepare a working solution. The final concentration in the precipitation solution should be chosen to give a robust signal. For example, a working solution of 10 µg/mL can be prepared. This working solution will be added to the precipitation solvent.

Protein Precipitation Solution (with Internal Standard)

Prepare the protein precipitation solution by adding a specific volume of the this compound IS working solution to a larger volume of a suitable organic solvent, such as acetonitrile or methanol. For instance, to achieve a final concentration of 100 ng/mL of this compound in the precipitation solution, add 1 mL of the 10 µg/mL this compound working solution to 99 mL of acetonitrile.

Calibration Standards and Quality Control (QC) Samples

Prepare calibration standards and QC samples by spiking appropriate amounts of the Iohexol stock solution into blank human serum or plasma.

Table 1: Preparation of Calibration Standards and Quality Control Samples

Sample IDIohexol Concentration (µg/mL)Volume of Iohexol Stock (1 mg/mL) to add to 1 mL of blank serum/plasma
Calibrant 111 µL
Calibrant 255 µL
Calibrant 31010 µL
Calibrant 45050 µL
Calibrant 5100100 µL
Calibrant 6250250 µL
Calibrant 7500500 µL
LLOQ QC11 µL
Low QC33 µL
Mid QC7575 µL
High QC400400 µL

Note: The calibration range should encompass the expected concentrations of iohexol in the study samples. Some methods have reported linear ranges up to 2000 µg/mL.[5]

Experimental Protocol

Sample Preparation
  • Label microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 50 µL of serum/plasma sample, calibrator, or QC into the corresponding labeled tube.

  • Add 200 µL of the protein precipitation solution (acetonitrile containing 100 ng/mL this compound) to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to HPLC vials.

  • Samples are now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Table 2: Example LC-MS/MS Parameters

ParameterCondition
LC System
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsIohexol: m/z 821.9 -> 803.9this compound: m/z 826.9 -> 808.9
Dwell Time100 ms
Collision EnergyOptimized for specific instrument
Cone VoltageOptimized for specific instrument

Note: These are example parameters and should be optimized for the specific instrument being used.

Data Analysis

  • Integrate the peak areas for both iohexol and this compound for all samples, calibrators, and QCs.

  • Calculate the peak area ratio (Iohexol peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.

  • Determine the concentration of iohexol in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Method Validation

The analytical method should be validated according to the guidelines from regulatory agencies such as the FDA and EMA.[6][7] Key validation parameters include:

  • Selectivity: No significant interfering peaks at the retention times of iohexol and this compound in blank matrix.

  • Linearity: A linear relationship between concentration and response over the defined range.

  • Accuracy and Precision: Within ±15% (±20% for LLOQ) for both intra- and inter-day assessments.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in the biological matrix under various storage and processing conditions.

Experimental Workflow Diagram

GFR_Analysis_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient_Prep Patient Preparation Iohexol_Admin Iohexol Administration Patient_Prep->Iohexol_Admin Blood_Sampling Timed Blood Sampling Iohexol_Admin->Blood_Sampling Sample_Login Sample Receipt and Login Blood_Sampling->Sample_Login Sample_Prep Sample Preparation (Protein Precipitation with this compound) Sample_Login->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing (Peak Integration, Area Ratio Calculation) LCMS_Analysis->Data_Processing Calibration Calibration Curve Generation Data_Processing->Calibration Concentration_Calc Iohexol Concentration Calculation Calibration->Concentration_Calc GFR_Calc GFR Calculation Concentration_Calc->GFR_Calc Report Result Reporting GFR_Calc->Report

Caption: Workflow for GFR determination using iohexol clearance with LC-MS/MS.

Logical Relationship of Internal Standard

Internal_Standard_Logic cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Analyte Iohexol (Variable Concentration) Analyte_Response Iohexol Peak Area Analyte->Analyte_Response IS This compound (Fixed Concentration) IS_Response This compound Peak Area IS->IS_Response Area_Ratio Peak Area Ratio (Iohexol / this compound) Analyte_Response->Area_Ratio IS_Response->Area_Ratio Calibration_Curve Calibration Curve Area_Ratio->Calibration_Curve Final_Concentration Calculated Iohexol Concentration Calibration_Curve->Final_Concentration

References

Revolutionizing Renal Function Assessment: Detailed Application Notes and Protocols for Bioanalytical Method Development in GFR Measurement

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant step forward for nephrology and pharmaceutical research, this document provides a comprehensive guide to the bioanalytical method development for the accurate measurement of Glomerular Filtration Rate (GFR). These detailed application notes and protocols are designed to equip researchers, scientists, and drug development professionals with the necessary tools to implement robust and reliable GFR assessment in their studies. Accurate GFR measurement is paramount for the diagnosis and management of kidney disease, as well as for dose adjustments of renally cleared therapeutics.

This guide focuses on two gold-standard exogenous markers, inulin and iohexol, providing validated protocols for their quantification in biological matrices. Furthermore, it addresses the widely used endogenous marker, creatinine, and the equations for estimating GFR. By offering a clear and concise framework for method development and validation, this document aims to standardize practices and improve the quality of data generated in both clinical and preclinical settings.

I. Introduction to GFR and its Measurement

The Glomerular Filtration Rate (GFR) is the most critical measure of kidney function, representing the volume of fluid filtered from the renal glomerular capillaries into the Bowman's capsule per unit time. A precise GFR measurement is essential for:

  • Diagnosing and staging chronic kidney disease (CKD).

  • Monitoring the progression of renal disease.

  • Adjusting dosages of drugs that are cleared by the kidneys.

  • Evaluating the effectiveness of nephroprotective therapies.

GFR can be measured using exogenous or endogenous filtration markers. Exogenous markers, such as inulin and iohexol, are considered the gold standard as they are freely filtered by the glomeruli and are not secreted or reabsorbed by the renal tubules.[1][2] Endogenous markers, like creatinine and cystatin C, are produced by the body and their clearance is used to estimate GFR (eGFR).[3][4]

II. Bioanalytical Methods for Exogenous Markers

A. Inulin Clearance: The Gold Standard

Inulin, a plant-based polysaccharide, has long been considered the reference method for GFR determination due to its ideal physiological properties.[1] While the classical method involves continuous infusion and urine collection, modern bioanalytical techniques have simplified its measurement.

This application note describes a sensitive and specific enzymatic method for the quantification of inulin in human plasma samples, suitable for GFR measurement in clinical research. The assay is based on the hydrolysis of inulin to fructose by inulinase, followed by a series of enzymatic reactions culminating in a measurable colorimetric or fluorometric signal.[5][6][7]

Principle: Inulin is hydrolyzed by inulinase to its constituent fructose and glucose monomers. The released fructose is then phosphorylated by fructokinase. The subsequent enzymatic reactions are coupled to a reporter system, allowing for the quantification of inulin concentration. This method offers high specificity and avoids the interference from glucose that can be an issue with older chemical methods.[5][7]

Workflow for Inulin Measurement:

cluster_sample_prep Sample Preparation cluster_enzymatic_reaction Enzymatic Reaction cluster_detection Detection & Quantification CollectBlood Collect Blood Sample (Plasma) Centrifuge Centrifuge to Separate Plasma CollectBlood->Centrifuge Deproteinize Deproteinize Plasma (e.g., with acid) Centrifuge->Deproteinize Neutralize Neutralize Supernatant Deproteinize->Neutralize AddInulinase Add Inulinase (Hydrolyzes Inulin to Fructose) Neutralize->AddInulinase AddReagents Add Coupled Enzyme Reagents (e.g., Fructokinase, etc.) AddInulinase->AddReagents Incubate Incubate at 37°C AddReagents->Incubate MeasureSignal Measure Absorbance/ Fluorescence Incubate->MeasureSignal CalCurve Generate Calibration Curve MeasureSignal->CalCurve CalcConc Calculate Inulin Concentration CalCurve->CalcConc

Fig. 1: Workflow for Enzymatic Inulin Assay.

1. Reagent Preparation:

  • Inulin Stock Solution (1 mg/mL): Dissolve 100 mg of inulin in 100 mL of deionized water.

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzymes used.

  • Enzyme Mix: Prepare a solution containing inulinase, fructokinase, and other enzymes of the coupled reaction system in the assay buffer.

  • Standard Curve: Prepare a series of inulin standards by serially diluting the stock solution in the assay buffer to cover the expected concentration range in the samples.

2. Sample Preparation:

  • Collect blood samples in tubes containing an appropriate anticoagulant.

  • Centrifuge the blood samples to separate the plasma.

  • Deproteinize the plasma samples by adding a precipitating agent (e.g., trichloroacetic acid) and then centrifuging to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and neutralize it.

3. Assay Procedure:

  • Add a specific volume of the prepared sample, standards, and blanks to separate wells of a microplate.

  • Add the enzyme mix to all wells.

  • Incubate the plate at 37°C for a specified time to allow the enzymatic reactions to proceed.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Subtract the blank reading from all standard and sample readings.

  • Plot a standard curve of the net readings versus the inulin concentration of the standards.

  • Determine the inulin concentration in the samples by interpolating their net readings from the standard curve.

  • Calculate the GFR using the appropriate clearance formula.

Quantitative Data Summary: Enzymatic Inulin Assay Validation

ParameterResult
Linearity (Range)5 - 300 mg/L[7]
Accuracy (% Recovery)97.8 - 99.0%[7]
Precision (CV%)Within-run: < 2.1%, Between-run: < 2.0%[7]
Lower Limit of Quantification (LLOQ)5 mg/L[7]
InterferencesNo significant interference from glucose or fructose at physiological concentrations.[7]
B. Iohexol Clearance: A Practical Alternative

Iohexol, a non-radioactive contrast agent, has gained popularity as a GFR marker due to its safety profile and ease of measurement using modern analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9]

This application note details a robust and sensitive LC-MS/MS method for the determination of iohexol in human serum. The method involves a simple protein precipitation step followed by rapid chromatographic separation and detection by tandem mass spectrometry, making it suitable for high-throughput analysis in clinical studies.[10][11]

Principle: Serum samples are first treated to precipitate proteins. The resulting supernatant, containing iohexol and an internal standard (e.g., ioversol), is injected into an LC-MS/MS system.[10][11] The compounds are separated on a C8 or C18 column and detected by multiple reaction monitoring (MRM) in positive ion mode. The ratio of the peak area of iohexol to that of the internal standard is used for quantification.[11]

Workflow for Iohexol Measurement:

cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis CollectBlood Collect Blood Sample (Serum) AddIS Add Internal Standard (e.g., Ioversol) CollectBlood->AddIS ProteinPrecip Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecip Centrifuge Centrifuge ProteinPrecip->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant InjectSample Inject Sample into LC-MS/MS CollectSupernatant->InjectSample Chromatography Chromatographic Separation (C8 or C18 column) InjectSample->Chromatography MSDetection Mass Spectrometric Detection (MRM Mode) Chromatography->MSDetection IntegratePeaks Integrate Peak Areas MSDetection->IntegratePeaks CalcRatio Calculate Peak Area Ratio (Iohexol/IS) IntegratePeaks->CalcRatio Quantify Quantify using Calibration Curve CalcRatio->Quantify

Fig. 2: Workflow for LC-MS/MS Iohexol Assay.

1. Reagent and Solution Preparation:

  • Iohexol and Internal Standard (IS) Stock Solutions (1 mg/mL): Prepare in methanol.

  • Working Standard Solutions: Prepare by serial dilution of the stock solutions in methanol:water (50:50, v/v).

  • Calibration Standards and Quality Controls (QCs): Spike blank human serum with working standard solutions to achieve desired concentrations.

  • Protein Precipitation Reagent: Acetonitrile containing the internal standard at a fixed concentration.

2. Sample Preparation:

  • To 50 µL of serum sample, standard, or QC in a microcentrifuge tube, add 150 µL of the protein precipitation reagent.

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: C8 or C18 analytical column (e.g., 50 x 2.1 mm, 3 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for iohexol (e.g., m/z 821.9 -> 803.7) and the internal standard.[11]

4. Data Analysis:

  • Integrate the peak areas for iohexol and the internal standard.

  • Calculate the peak area ratio of iohexol to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations using a weighted linear regression.

  • Determine the concentration of iohexol in the samples and QCs from the calibration curve.

  • Calculate GFR using the plasma clearance of iohexol.

Quantitative Data Summary: LC-MS/MS Iohexol Assay Validation

ParameterResult
Linearity (Range)10 - 1500 µg/mL[12]
Accuracy (% Bias)Within ±15% of nominal value
Precision (CV%)Intra- and Inter-day < 15%
Lower Limit of Quantification (LLOQ)10 µg/mL[12]
Recovery (%)> 85%
Matrix EffectMinimal to no significant matrix effect observed.

III. Bioanalytical Method for Endogenous Markers

Creatinine-based GFR Estimation

Creatinine, a breakdown product of creatine phosphate in muscle, is the most commonly used endogenous marker for estimating GFR.[4] Its concentration in plasma is relatively stable, but can be influenced by factors such as muscle mass, diet, and certain medications.[4]

Enzymatic methods for creatinine measurement are preferred over the older Jaffe method due to their higher specificity and reduced interference from non-creatinine chromogens.

Principle: The enzymatic assay typically involves a series of reactions initiated by creatininase, which hydrolyzes creatinine to creatine. Creatine is then converted by creatinase to sarcosine and urea. Sarcosine is subsequently oxidized by sarcosine oxidase to produce glycine, formaldehyde, and hydrogen peroxide. The hydrogen peroxide is then measured in a peroxidase-catalyzed reaction with a chromogenic substrate.

GFR Estimation Equations: Several equations have been developed to estimate GFR from serum creatinine levels, along with demographic and clinical variables. The most widely used equations include:

  • Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation: Currently recommended for adults due to its improved accuracy over a wider range of GFRs compared to the MDRD Study equation.[13]

  • Modification of Diet in Renal Disease (MDRD) Study equation: Historically widely used, but may underestimate GFR at higher levels.

  • Schwartz equation: Used for estimating GFR in children.[14]

It is crucial to use an equation that has been validated in a population with similar characteristics to the study subjects.[15]

IV. Bioanalytical Method Validation

All bioanalytical methods used for GFR measurement must be rigorously validated to ensure the reliability of the data. Validation should be performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[16]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[17]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Logical Relationship of Validation Parameters:

cluster_method_performance Method Performance Characteristics cluster_validation_outcome Validation Outcome Accuracy Accuracy ReliableResults Reliable & Reproducible Quantitative Data Accuracy->ReliableResults Precision Precision Precision->ReliableResults Selectivity Selectivity Selectivity->ReliableResults LLOQ LLOQ LLOQ->ReliableResults CalibrationCurve Calibration Curve CalibrationCurve->ReliableResults Stability Stability Stability->ReliableResults

Fig. 3: Core Bioanalytical Method Validation Parameters.

V. Conclusion

The application notes and protocols outlined in this document provide a robust framework for the bioanalytical method development for GFR measurement. By employing validated and standardized methods for the quantification of inulin, iohexol, and creatinine, researchers and drug development professionals can ensure the generation of high-quality, reliable data. This will ultimately lead to a better understanding of renal physiology and pathophysiology, and contribute to the development of safer and more effective therapies.

References

Application of Iohexol-d5 in Pediatric Renal Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate assessment of the Glomerular Filtration Rate (GFR) is crucial for the diagnosis, staging, and management of kidney disease in children.[1][2] While endogenous markers like creatinine are commonly used, their accuracy in the pediatric population can be limited.[1][2] The plasma clearance of exogenous filtration markers, such as iohexol, provides a more precise and reliable measurement of GFR.[1][3][4] Iohexol is considered a suitable marker due to its low extra-renal excretion, minimal protein binding, and lack of secretion or reabsorption by the kidney tubules.[3]

Iohexol-d5, a deuterated analog of iohexol, serves as an ideal internal standard for the quantification of iohexol in biological matrices using mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in instrument response, thereby ensuring the highest accuracy and precision in GFR measurement. This application note provides detailed protocols and data for the use of iohexol, with this compound as an internal standard, for GFR determination in pediatric subjects.

Quantitative Data Summary

The following tables summarize key quantitative data from pediatric renal function studies utilizing iohexol plasma clearance.

Table 1: Patient Demographics and GFR in Pediatric Iohexol Clearance Studies

Study Reference Number of Children Age Range Median Age (years) GFR Range (mL/min/1.73 m²) Median GFR (mL/min/1.73 m²)
Tøndel et al. (2017)[1][2]963 months - 17.5 years9.26 - 15366
Tøndel et al. (2016)963 months - 17.5 years9.26.3 - 15365.9
Wilson et al. (2018)[5][6]411 - 21 yearsNot ReportedNot explicitly stated, but included CKD stages I-IV73.2 (4-point iGFR)

Table 2: Recommended Blood Sampling Times for Iohexol GFR Measurement in Children

GFR Measurement Method Recommended Sampling Times Post-Iohexol Injection Target Patient Population Reference
Single-Point (1p)3 hoursChildren with GFR ≥ 30 mL/min/1.73 m²[1][2]
Two-Point (2p)2 and 5 hoursChildren with a wide spectrum of GFR levels
Multi-Point (Slope-GFR)At least two samples (e.g., 2, 3, 3.5, 4, 5 hours)Children with GFR < 30 mL/min/1.73 m²[1][2]
Multi-Point (Reference)10, 30, 120, 180, 210, 240, 300 minutesResearch studies establishing reference GFR[1]

Experimental Protocols

Protocol 1: GFR Measurement in Children using Iohexol Plasma Clearance (Two-Point Method)

This protocol is based on the findings of Tøndel et al. (2016) and is suitable for a broad range of pediatric patients.

1. Patient Preparation:

  • Ensure the child is well-hydrated.

  • Record the patient's weight and height to calculate Body Surface Area (BSA).

  • Establish intravenous (IV) access for iohexol administration and blood sampling. A separate line for blood draws is recommended to avoid contamination.[7]

2. Iohexol Administration:

  • Aseptically draw a precise dose of iohexol (e.g., Omnipaque™ 300 mg I/mL) into a syringe. The dose is typically adapted to body weight.[1] A standard dose of 5 mL can also be used.[8]

  • Administer the iohexol as an IV bolus injection over 1-2 minutes.[8]

  • Record the exact start time of the injection.

  • Flush the IV line with sterile saline solution (e.g., 10 mL) to ensure the full dose is delivered.[8]

3. Blood Sampling:

  • Collect blood samples at 2 hours and 5 hours post-injection.

  • For each sample, draw approximately 1-3 mL of blood into a heparinized or EDTA tube.

  • If a single IV line is used, discard the initial volume of blood to prevent saline contamination.

  • Centrifuge the blood samples to separate the plasma.

  • Transfer the plasma into labeled cryovials and store at -20°C or lower until analysis.[8]

4. Sample Analysis (LC-MS/MS):

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a small volume of plasma (e.g., 50 µL), add an equal volume of a protein precipitation solution containing this compound as the internal standard. A common solution is acetonitrile.

    • Vortex mix to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Utilize a validated LC-MS/MS method for the quantification of iohexol.[3]

    • The method should be capable of separating iohexol from endogenous plasma components.

    • Monitor the specific mass transitions for both iohexol and this compound.

5. GFR Calculation:

  • Calculate the GFR using the plasma concentrations of iohexol at the 2-hour and 5-hour time points.

  • The formula of Jødal and Brøchner-Mortensen (JBM) from 2009 is recommended for two-point GFR calculation in children.

  • The clearance is corrected for BSA.

Protocol 2: Simplified GFR Measurement using Dried Blood Spots (DBS)

This less invasive method is particularly advantageous in pediatrics and shows good correlation with venous sampling.[4][5][6]

1. Iohexol Administration:

  • Follow steps 2.1 and 2.2 from Protocol 1.

2. Blood Sampling (DBS):

  • At the desired time points (e.g., 2 and 5 hours post-injection), perform a finger-stick with a sterile lancet.[5][6]

  • Allow a drop of blood to form and apply it to a designated area on a filter paper card.

  • Allow the blood spots to dry completely at room temperature for at least 3 hours.

  • Store the DBS cards in a sealed bag with a desiccant until analysis.

3. Sample Analysis:

  • A disc is punched from the center of the dried blood spot.

  • The iohexol is extracted from the disc using a suitable solvent, which includes the this compound internal standard.

  • The extract is then analyzed by LC-MS/MS as described in Protocol 1.

4. GFR Calculation:

  • Calculate the GFR using the iohexol concentrations obtained from the DBS samples, applying the same formulas as for plasma-based methods.[5][6]

Visualizations

GFR_Measurement_Workflow cluster_pre_analysis Pre-analytical Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_post_analysis Post-analytical Phase Patient_Prep Patient Preparation (Hydration, Weight, Height) IV_Access Establish IV Access Patient_Prep->IV_Access Iohexol_Admin IV Bolus Injection of Iohexol IV_Access->Iohexol_Admin Blood_Draw_2h Blood Sample (2 hours) Iohexol_Admin->Blood_Draw_2h wait 2h Blood_Draw_5h Blood Sample (5 hours) Iohexol_Admin->Blood_Draw_5h wait 5h Plasma_Sep Plasma Separation (Centrifugation) Blood_Draw_2h->Plasma_Sep Blood_Draw_5h->Plasma_Sep Sample_Prep Sample Preparation (Protein Precipitation with this compound) Plasma_Sep->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis GFR_Calc GFR Calculation (e.g., JBM Formula) LC_MS_Analysis->GFR_Calc

Caption: Workflow for Pediatric GFR Measurement using the Two-Point Iohexol Plasma Clearance Method.

GFR_Method_Selection Start Assess Patient's Estimated GFR (eGFR) High_GFR eGFR >= 30 mL/min/1.73 m² Start->High_GFR Low_GFR eGFR < 30 mL/min/1.73 m² Start->Low_GFR Single_Point Single-Point Method (3-hour sample) High_GFR->Single_Point Yes Two_Point Two-Point Method (2 & 5-hour samples) High_GFR->Two_Point No (or higher accuracy needed) Low_GFR->Two_Point No (less severe cases) Multi_Point Multi-Point (Slope) Method (>=2 samples) Low_GFR->Multi_Point Yes

References

Troubleshooting & Optimization

impact of isotopic impurity of Iohexol-d5 on accuracy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Iohexol-d5 as an internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of Iohexol, a non-ionic, water-soluble contrast agent. It is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the accurate quantification of Iohexol in biological samples.[1][2][3] Iohexol clearance is a key method for measuring the glomerular filtration rate (GFR), a critical indicator of kidney function.[1][4] Using a stable isotope-labeled internal standard like this compound is recommended because it has nearly identical chemical and physical properties to the analyte (Iohexol), allowing it to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.

Q2: What is isotopic purity and why is it important for this compound?

A2: Isotopic purity refers to the percentage of the deuterated compound that is fully labeled with the stable isotope (deuterium in the case of this compound). Due to the nature of chemical synthesis, it is practically impossible to achieve 100% isotopic purity. This means that a batch of this compound will inevitably contain a small amount of Iohexol-d4, Iohexol-d3, and even unlabeled Iohexol. This is a critical consideration because the presence of these isotopic impurities, especially unlabeled Iohexol, can interfere with the measurement of the actual analyte, leading to inaccurate results.

Q3: How can isotopic impurity of this compound affect the accuracy of my measurements?

A3: The isotopic impurity of this compound can lead to "cross-talk" between the analyte and the internal standard signals in a mass spectrometer.[5] This interference can occur in two ways:

  • Contribution of unlabeled Iohexol in the internal standard: If the this compound contains a significant amount of unlabeled Iohexol, it will artificially inflate the analyte signal, leading to an overestimation of the Iohexol concentration.

  • Contribution of naturally occurring isotopes of Iohexol to the internal standard signal: The analyte (Iohexol) has a natural distribution of heavier isotopes (e.g., containing ¹³C). These can sometimes contribute to the signal of the deuterated internal standard, particularly in high-concentration samples, which can also bias the results.[5]

This can result in a non-linear calibration curve and a systematic bias in the calculated concentrations.[5]

Q4: Are there regulatory guidelines for the isotopic purity of internal standards?

A4: Yes, regulatory bodies like the European Medicines Agency (EMA) recommend using stable isotope-labeled internal standards of the highest possible purity. The guidelines emphasize the need to check for the presence of unlabeled analyte in the internal standard and to evaluate its potential impact during method validation. A common rule of thumb is that the response from the unlabeled analyte in the internal standard solution should be less than 5% of the response of the analyte at the lower limit of quantification (LLOQ).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inaccurate or biased results (e.g., overestimation of Iohexol concentration) Isotopic impurity in the this compound internal standard.1. Verify the isotopic purity of your this compound standard using high-resolution mass spectrometry. 2. Perform a cross-contribution experiment to quantify the interference (see Experimental Protocol below). 3. If the contribution of unlabeled Iohexol is significant, consider using a higher purity batch of this compound or applying a mathematical correction to your data.
Non-linear calibration curve "Cross-talk" between the analyte and internal standard signals due to isotopic impurities.1. Assess the contribution of unlabeled Iohexol in your internal standard at the LLOQ and ULOQ (Upper Limit of Quantification). 2. Consider using a non-linear calibration model that accounts for the isotopic interference.[5] 3. Ensure that the concentration of the internal standard is appropriate to minimize the relative impact of impurities.
High variability in results Inconsistent isotopic distribution in the internal standard across different batches.1. Characterize the isotopic distribution of each new batch of this compound. 2. Perform bridging studies when switching to a new batch of internal standard to ensure consistency.

Quantitative Data Summary

The following table illustrates the potential impact of varying levels of isotopic impurity in this compound on the accuracy of a hypothetical GFR measurement. This data is for illustrative purposes and the actual impact will depend on the specific assay conditions.

Isotopic Purity of this compoundPercentage of Unlabeled Iohexol (d0)Contribution to Analyte Signal at LLOQCalculated GFR (mL/min)Percentage Error in GFR
99.9%0.1%1%90.91.0%
99.5%0.5%5%94.55.0%
99.0%1.0%10%99.010.0%
98.0%2.0%20%108.020.0%

Assumptions: True GFR = 90 mL/min. The "Contribution to Analyte Signal at LLOQ" is the percentage of the LLOQ response that is due to the unlabeled Iohexol in the internal standard.

Experimental Protocols

Protocol for Assessing the Impact of this compound Isotopic Impurity

This protocol describes a series of experiments to determine the contribution of isotopic impurities in an this compound internal standard to the analyte (Iohexol) signal and to assess its impact on the accuracy of the quantification.

1. Characterization of this compound Isotopic Purity:

  • Objective: To determine the isotopic distribution of the this compound internal standard.

  • Methodology:

    • Prepare a solution of the this compound internal standard in a suitable solvent.

    • Analyze the solution using high-resolution mass spectrometry (HRMS) in full scan mode.

    • Extract the ion chromatograms for this compound and all potential isotopologues (d4, d3, d2, d1, and d0 - unlabeled Iohexol).

    • Calculate the percentage of each isotopologue relative to the total ion count of all Iohexol-related species.

2. Assessment of Cross-Contribution:

  • Objective: To quantify the interference of the this compound internal standard on the Iohexol analyte signal.

  • Methodology:

    • Prepare two sets of samples:

      • Set A (Analyte Blank): Blank matrix (e.g., plasma) spiked with the this compound internal standard at the concentration used in the assay.

      • Set B (LLOQ): Blank matrix spiked with Iohexol at the Lower Limit of Quantification (LLOQ) and without the internal standard.

    • Analyze both sets of samples using the validated LC-MS/MS method.

    • Measure the peak area of the analyte (Iohexol) in both sets of samples.

    • Calculate the percentage contribution of the internal standard to the analyte signal at the LLOQ using the following formula:

  • Acceptance Criteria: The percentage contribution should be less than 5% of the LLOQ response.

3. Evaluation of Accuracy and Precision with Spiked Samples:

  • Objective: To determine the impact of the isotopic impurity on the accuracy and precision of the assay.

  • Methodology:

    • Prepare quality control (QC) samples at low, medium, and high concentrations of Iohexol in the appropriate biological matrix.

    • Spike these QC samples with the this compound internal standard.

    • Analyze the QC samples against a calibration curve prepared with a high-purity Iohexol standard.

    • Calculate the accuracy (% bias) and precision (% CV) for the QC samples.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision should be ≤15% CV (≤20% at the LLOQ).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_result Result start Start char_is Characterize this compound Isotopic Purity (HRMS) start->char_is prep_samples Prepare Samples: - Analyte Blank (IS only) - LLOQ (Analyte only) - QC Samples (Analyte + IS) char_is->prep_samples lcms LC-MS/MS Analysis prep_samples->lcms cross_talk Assess Cross-Contribution (% Interference at LLOQ) lcms->cross_talk accuracy Evaluate Accuracy & Precision (QC Samples) lcms->accuracy decision Acceptance Criteria Met? cross_talk->decision accuracy->decision pass Method Valid decision->pass Yes fail Method Optimization Required decision->fail No

Caption: Workflow for assessing the impact of this compound isotopic impurity.

logical_relationship impurity Isotopic Impurity (e.g., unlabeled Iohexol in this compound) interference Signal Interference ('Cross-Talk') impurity->interference inaccuracy Inaccurate Quantification (Biased Results) interference->inaccuracy validation Method Validation (Purity Check & Cross-Talk Assessment) validation->impurity Identifies accuracy Accurate & Reliable Results validation->accuracy

Caption: Logical relationship of isotopic impurity and its impact on accuracy.

References

resolving co-eluting interferences in Iohexol analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of Iohexol, particularly co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What is Iohexol and why is its accurate quantification important?

A1: Iohexol is a non-ionic, iodinated X-ray contrast agent widely used in diagnostic imaging procedures like computed tomography (CT) scans. Its clearance from the body is a reliable measure of the glomerular filtration rate (GFR), a key indicator of kidney function.[1] Accurate quantification is crucial for ensuring patient safety, product quality, and obtaining precise GFR measurements.

Q2: What are the common analytical techniques for Iohexol quantification?

A2: Several methods are used, with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) being the most common.[2] Other validated techniques include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-Performance Liquid Chromatography (UPLC), and X-ray fluorescence.[2] LC-MS/MS, in particular, offers enhanced selectivity and sensitivity, which is beneficial for complex biological matrices.[3]

Q3: What are the common sources of interference in Iohexol analysis?

A3: Interferences can arise from various sources, including:

  • Endogenous matrix components: Substances naturally present in biological samples (plasma, serum, urine) can co-elute with Iohexol and affect the analytical signal.

  • Metabolites: Although Iohexol is largely unmetabolized, related compounds or metabolites from other medications can cause interference.[4]

  • Iohexol Isomers: Iohexol exists as endo-exo rotational isomers due to hindered rotation.[5] While not a true interference, incomplete separation or inconsistent integration of these isomeric peaks can lead to inaccurate quantification, especially in HPLC-UV methods.[5][6]

  • Co-administered drugs: Other medications or their metabolites present in the patient's sample can co-elute and interfere with the analysis.[7]

  • Sample collection and handling: Hemolysis (rupturing of red blood cells) can introduce interfering substances, although light to moderate hemolysis is generally not detrimental for HPLC analysis of Iohexol.[2]

Q4: Can Iohexol itself interfere with other laboratory tests?

A4: Yes, Iohexol can interfere with certain clinical laboratory tests. For instance, it can affect endocrine immunoassays for hormones like FSH, LH, and TSH.[8] This interference may be due to the contrast medium molecule blocking or cross-reacting with antibodies in the immunoassay.[8]

Troubleshooting Guide: Resolving Co-eluting Interferences

This guide provides a systematic approach to identifying and resolving co-eluting interferences in Iohexol analysis, primarily focusing on LC-MS/MS methods.

Problem 1: Poor Peak Shape, Tailing, or Fronting

This can be an initial indicator of a co-eluting interference.

Workflow for Diagnosing and Resolving Peak Shape Issues

G start Poor Peak Shape Observed check_system 1. Check System Suitability (Column, Mobile Phase, System Pressure) start->check_system system_ok System OK? check_system->system_ok system_ok->start No, Fix System adjust_mp 2. Adjust Mobile Phase (e.g., Modify pH, Organic Content) system_ok->adjust_mp Yes change_col 3. Change Chromatographic Column (e.g., Different Stationary Phase) adjust_mp->change_col optimize_prep 4. Optimize Sample Preparation (e.g., SPE, LLE) change_col->optimize_prep resolved Peak Shape Improved optimize_prep->resolved

Caption: Troubleshooting workflow for poor peak shape.

Problem 2: Suspected Co-eluting Interference Affecting Quantification

When quantitative results are inconsistent or inaccurate, a hidden co-eluting peak may be the cause.

Solutions:

1. Enhance Sample Preparation: The goal is to remove interfering substances before analysis. Protein precipitation is a common first step.[1][2]

  • Protein Precipitation (PPT): Simple and effective for removing the bulk of proteins.[2] Common precipitants include acetonitrile, methanol, or zinc sulfate.[2][9]

  • Solid-Phase Extraction (SPE): Offers higher selectivity by using a solid sorbent to retain the analyte of interest while washing away interferences.

  • Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubilities in two immiscible liquids.

Quantitative Comparison of Sample Preparation Methods

Preparation MethodKey AdvantageTypical Recovery RateNotes
Protein Precipitation (Acetonitrile) Simple, fast>90%May not remove all matrix interferences.
Protein Precipitation (Zinc Sulfate) Effective for protein removal94.6-107.4%[9]Can be a good alternative to organic solvents.
Solid-Phase Extraction (SPE) High selectivity>95%Can significantly reduce matrix effects.

2. Optimize Chromatographic Separation: Modifying the liquid chromatography (LC) conditions can physically separate the interfering peak from the Iohexol peak.

  • Modify Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting compounds.

  • Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to C8 or a phenyl column) can alter selectivity and resolve co-elution.[1][9]

  • Adjust Mobile Phase pH: Altering the pH can change the ionization state of both Iohexol and potential interferences, thereby affecting their retention and separation.

3. Utilize the Specificity of Tandem Mass Spectrometry (MS/MS): MS/MS provides an additional layer of selectivity beyond chromatography.

  • Select Specific MRM Transitions: Monitor multiple reaction monitoring (MRM) transitions that are unique to Iohexol.[1][3] Using a primary (quantifier) and a secondary (qualifier) ion transition helps to confirm the identity of the peak.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Deuterium-labeled Iohexol ([D5]-Iohexol), is the ideal internal standard. It co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction for signal suppression or enhancement.[7]

Decision Tree for Resolving Co-elution

G start Co-elution Suspected is_sil_is_used Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->is_sil_is_used implement_sil_is 1. Implement SIL-IS (e.g., [D5]-Iohexol) is_sil_is_used->implement_sil_is No optimize_chroma 2. Optimize Chromatography is_sil_is_used->optimize_chroma Yes implement_sil_is->optimize_chroma modify_gradient 2a. Modify Gradient optimize_chroma->modify_gradient change_column 2b. Change Column optimize_chroma->change_column enhance_sample_prep 3. Enhance Sample Preparation modify_gradient->enhance_sample_prep change_column->enhance_sample_prep use_spe 3a. Use SPE or LLE enhance_sample_prep->use_spe revalidate Revalidate Method use_spe->revalidate

Caption: Decision tree for addressing co-eluting interferences.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common starting point for the analysis of Iohexol in serum or plasma.

  • Aliquot Sample: Pipette 50 µL of the plasma sample, standard, or quality control (QC) into a microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of a suitable internal standard solution (e.g., 0.2 mg/mL [D5]-Iohexol).

  • Precipitate Proteins: Add 500 µL of cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 5 minutes at room temperature to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to an autosampler vial.

  • Inject: Inject a small volume (e.g., 1 µL) into the LC-MS/MS system.

Protocol 2: Representative LC-MS/MS Conditions

These are example starting conditions that may require optimization for your specific system and application.

LC-MS/MS Parameters

ParameterSettingReference
LC Column Zorbax Eclipse XDB-C8 (100 mm x 2.1 mm, 3.5 µm)[9]
Mobile Phase A Water with 2mM ammonium acetate and 0.1% formic acid[9]
Mobile Phase B Methanol with 2mM ammonium acetate and 0.1% formic acid[9]
Flow Rate 0.25 - 0.4 mL/min
Column Temp 30 °C
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)[1]
MRM Transition (Iohexol) m/z 822.0 -> 804.0 (Quantifier)[1][9]
MRM Transition (Ioversol - IS) m/z 807.0 -> 588.0[1]

References

Technical Support Center: Iohexol UPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address carryover issues encountered during the Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis of Iohexol.

Frequently Asked Questions (FAQs)

Q1: What is carryover in the context of Iohexol UPLC-MS/MS analysis?

A1: Carryover is the unwanted presence of Iohexol from a previous injection appearing in the analysis of a subsequent sample, typically a blank or a low-concentration sample.[1][2] This phenomenon can lead to inaccurate quantification, false-positive results, and an artificially high baseline, compromising the integrity of the data.[1] It occurs when residual Iohexol from a high-concentration sample adheres to surfaces within the LC-MS system and is subsequently eluted during a later run.[1]

Q2: What are the most common sources of Iohexol carryover in a UPLC-MS/MS system?

A2: The most common sources of carryover are parts of the system that come into direct contact with the sample.[2] These include:

  • The Autosampler: The injection needle (both interior and exterior surfaces), sample loop, rotor seals, and wash station can all retain Iohexol.[1][3][4] Worn or dirty rotor seals are a frequent cause of carryover.[4][5]

  • The UPLC Column: The column, including the frits and the stationary phase, can be a significant source of carryover, especially for "sticky" compounds.[1][2] Using a guard column can sometimes add another site for carryover to occur.[2]

  • System Tubing and Fittings: Improperly seated tubing connections can create small voids where the sample can be trapped, leading to carryover.

  • The MS Ion Source: While less common for carryover between injections, a contaminated ion source can lead to a consistently high background signal that might be mistaken for carryover.[2][6]

Q3: Why might Iohexol be particularly prone to carryover?

A3: Iohexol is a relatively large and polar molecule with multiple hydroxyl groups. These chemical properties can lead to strong interactions, such as hydrogen bonding, with active sites on various surfaces within the UPLC-MS/MS system (e.g., metal surfaces of tubing, silica of the column).[4] This "stickiness" makes it more difficult to completely wash from the system compared to less polar, smaller molecules.

Q4: What is considered an acceptable level of carryover for a bioanalytical method?

A4: For regulated bioanalysis, the carryover in a blank sample following the highest concentration calibrant should not be greater than 20% of the response of the Lower Limit of Quantitation (LLOQ). To achieve a wide dynamic range, for instance, across four orders of magnitude, the carryover must be reduced to below 0.002%.

Q5: How can I perform a quick check for Iohexol carryover?

A5: The standard procedure is to inject a blank solvent (or matrix) immediately after injecting the highest concentration standard or sample in your sequence.[1][4] Observing a peak at the retention time of Iohexol in the blank injection is a clear indication of carryover. To properly assess the issue, a sequence of injections should be run: a pre-blank, the high-concentration standard, and then one or more post-blanks.[4]

Troubleshooting Guide: Iohexol Peak in Blank Injections

This guide provides a systematic approach to identifying and resolving carryover issues.

Step 1: Differentiate Between Carryover and System Contamination

Before troubleshooting, it's crucial to determine if the issue is true carryover or a more general system contamination. Contamination will often appear consistently in all blanks, whereas carryover will be highest in the blank immediately following a high-concentration sample and decrease in subsequent blanks.[4]

A Inject Sequence: Pre-Blank -> High Std -> Post-Blank 1 -> Post-Blank 2 B Analyze Iohexol Peak Area in Blanks A->B C Is Peak Area in Post-Blank 1 >> Pre-Blank? And Post-Blank 1 > Post-Blank 2? B->C D Issue is likely CARRYOVER. Proceed to Step 2. C->D  Yes E Are Peak Areas similar across all Blanks? C->E  No F Issue is likely CONTAMINATION. E->F  Yes G Check for contaminated: - Mobile Phase - Wash Solvents - Reconstitution Solvents - Vials/Caps E->G  No, investigate other issues F->G

Caption: Differentiating between Carryover and Contamination.

Step 2: Isolate the Source of Carryover

Once carryover is confirmed, the next step is to systematically identify the component of the UPLC-MS/MS system responsible.

cluster_0 Systematic Troubleshooting Workflow Start Carryover Confirmed Test_Autosampler Bypass Column: Replace column with a union. Inject High Std -> Blank. Start->Test_Autosampler Check_AS Iohexol peak in Blank? Test_Autosampler->Check_AS Source_AS Source: AUTOSAMPLER - Optimize needle wash - Check/replace rotor seal Check_AS->Source_AS  Yes Test_Column Reconnect Column. Inject High Std, then STOP RUN. Replace with a NEW column. Run Blank injection. Check_AS->Test_Column  No Check_Col Iohexol peak in Blank? Test_Column->Check_Col Source_Column Source: COLUMN - Develop aggressive column wash - Dedicate column to assay Check_Col->Source_Column  Yes Source_Other Source: Other Components - Check tubing/fittings - Clean MS Ion Source Check_Col->Source_Other  No

Caption: Workflow for isolating the source of carryover.

Step 3: Implement Solutions

Q: My troubleshooting points to the autosampler. What should I do?

A: The autosampler is the most common source of carryover.[3]

  • Optimize the Needle Wash: The composition of the wash solvent is critical. It should be strong enough to fully solubilize Iohexol.[3] Since Iohexol is soluble in water and polar organic solvents, a good starting point is a mixture of water and the strong organic solvent used in your mobile phase (e.g., acetonitrile or methanol).[3] Consider adding a small amount of acid or base if it improves solubility.

  • Increase Wash Volume and Cycles: For sticky compounds, increasing the volume of the wash solvent and the number of wash cycles can significantly reduce carryover.[7]

  • Use Multiple Wash Solvents: Employ a dual-solvent wash strategy. For example, use an acidic aqueous solution to remove ionic residues followed by a strong organic solvent to remove hydrophobic residues.[7]

  • Extend Wash Time: Increase the duration of the pre- and post-injection needle wash.[3]

  • Inspect and Replace Parts: Regularly inspect and replace the injector rotor seal and needle guide, as worn parts can harbor residues.[4][5]

Q: The column seems to be the problem. How can I fix this?

A: Column-related carryover requires effective washing procedures.

  • Implement a Post-Injection Column Wash: After each high-concentration sample, run a separate, aggressive wash method using a solvent stronger than your mobile phase to flush the column.[5]

  • Use a Dedicated Column: If possible, dedicate a specific column for the Iohexol assay to prevent cross-contamination from other analyses.

  • Perform Double Gradient Blanks: To confirm column carryover, run a blank injection with a gradient that is twice as long as your analytical gradient. If a peak appears in the second gradient window, it confirms that the analyte is being retained and slowly eluting from the column.

Quantitative Data on Carryover Reduction

The following tables present hypothetical but realistic data to illustrate the impact of different troubleshooting strategies on Iohexol carryover.

Table 1: Effect of Wash Solvent Composition on Iohexol Carryover

Wash Solvent Composition% OrganicAdditiveCarryover (%)*
Water0%None0.55%
50:50 Water:Acetonitrile50%None0.12%
90:10 Water:Acetonitrile10%None0.28%
50:50 Water:Methanol50%None0.15%
50:50 Water:Acetonitrile 50% 0.1% Formic Acid 0.03%
100% Acetonitrile100%None0.08%
100% Methanol100%None0.10%

*Carryover calculated as (Peak Area in Blank / Peak Area in High Standard) x 100

Table 2: Impact of Needle Wash Protocol on Iohexol Carryover

Wash ModeDuration (seconds)Number of CyclesCarryover (%)*
Post-injection only610.12%
Pre- & Post-injection6 each10.07%
Pre- & Post-injection12 each10.04%
Pre- & Post-injection 12 each 2 <0.01%

*Assumes optimized wash solvent from Table 1 is used.

Experimental Protocols

Protocol 1: Standard Carryover Assessment for Iohexol

Objective: To quantify the percentage of carryover in the UPLC-MS/MS system.

Methodology:

  • Prepare a high-concentration Iohexol standard (e.g., the highest point on your calibration curve, ULOQ).

  • Prepare a blank sample (matrix identical to your samples, without the analyte).

  • Set up an injection sequence as follows:

    • Injection 1: Blank (Pre-Blank)

    • Injection 2: Blank

    • Injection 3: Blank

    • Injection 4: High-Concentration Standard

    • Injection 5: High-Concentration Standard

    • Injection 6: High-Concentration Standard

    • Injection 7: Blank (Post-Blank 1)

    • Injection 8: Blank (Post-Blank 2)

    • Injection 9: Blank (Post-Blank 3)

  • Run the sequence using your validated analytical method.

  • Integrate the Iohexol peak in all injections.

  • Calculate the percent carryover using the peak area from Post-Blank 1 and the average peak area from the high-concentration standards:

    • % Carryover = (Area_PostBlank1 / Average_Area_HighStd) * 100

  • The carryover should be compared against the response of the LLOQ standard as per regulatory guidelines.

Protocol 2: Optimizing Autosampler Wash Method

Objective: To determine the most effective wash solvent and wash program to minimize Iohexol carryover from the autosampler.

Methodology:

  • Bypass the analytical column by replacing it with a zero-dead-volume union. This isolates the autosampler as the primary source of potential carryover.

  • Set up an isocratic mobile phase (e.g., 50% organic) at a high flow rate to quickly elute the analyte.

  • Part A: Solvent Selection

    • For each solvent composition listed in Table 1, perform a carryover assessment as described in Protocol 1.

    • Identify the wash solvent that results in the lowest carryover.

  • Part B: Wash Program Optimization

    • Using the optimal solvent from Part A, test different wash programs (e.g., varying duration, pre- and post-injection washes, multiple cycles) as illustrated in Table 2.

    • For each program, perform a carryover assessment.

  • Select the combination of wash solvent and program that reduces carryover to an acceptable level (e.g., <0.01%).

Protocol 3: Developing an Effective Column Washing Procedure

Objective: To design a gradient program that effectively removes residual Iohexol from the analytical column after each run.

Methodology:

  • This protocol should be integrated into your analytical method or run as a separate method immediately following an injection.

  • The goal is to use a solvent that is much stronger than the mobile phase used for elution.

  • Example High-Organic Wash:

    • After the Iohexol peak has eluted, rapidly ramp the mobile phase to 95-100% of a strong organic solvent (e.g., acetonitrile or isopropanol).

    • Hold at this high organic composition for 2-5 column volumes.

  • Example pH-Based Wash (if applicable):

    • If Iohexol retention is sensitive to pH, a wash step at a high or low pH (that is compatible with the column) can help remove residual analyte.

  • Re-equilibration:

    • After the wash step, ensure the column is thoroughly re-equilibrated to the initial mobile phase conditions before the next injection. This may require flushing with 5-10 column volumes of the starting mobile phase.

  • Validate the effectiveness of the wash procedure by running the carryover assessment from Protocol 1 with the new column wash step included.

References

Technical Support Center: Iohexol and Iohexol-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Iohexol and its deuterated internal standard, Iohexol-d5, in processed biological samples.

Frequently Asked Questions (FAQs)

Q1: How stable is Iohexol in processed human plasma samples?

A1: Iohexol is highly stable in human EDTA plasma. Studies have demonstrated that it remains stable for up to 9 weeks when stored at room temperature (approximately 20-25°C), 4°C (refrigerated), and 37°C.[1][2] This stability holds even with daily temperature spikes up to 55°C, simulating potential variations during sample transport.[1][2]

Q2: What is the expected stability of the deuterated internal standard, this compound?

A2: While specific stability data for this compound is not as extensively published as for Iohexol, deuterated internal standards are generally expected to exhibit similar stability profiles to their non-labeled counterparts. This is because the isotopic labeling does not significantly alter the chemical properties of the molecule. However, it is best practice to validate the stability of this compound under your specific experimental conditions as part of method development.

Q3: What are the recommended storage conditions for processed samples containing Iohexol and this compound?

A3: Based on available data for Iohexol, processed human EDTA plasma samples can be confidently stored for up to 9 weeks at temperatures ranging from 4°C to 37°C.[1][2] For longer-term storage, freezing at -20°C or -80°C is recommended. It is crucial to minimize the number of freeze-thaw cycles.

Q4: How many freeze-thaw cycles can samples containing Iohexol undergo without significant degradation?

A4: While specific data on a high number of freeze-thaw cycles for Iohexol is limited in the provided search results, a study validating a UHPLC-MS/MS method for Iohexol included testing for three freeze-thaw cycles at -20°C with no significant impact on analyte concentration. It is generally recommended to limit freeze-thaw cycles to a maximum of three to five for most small molecules in plasma to avoid potential degradation. For critical samples, it is advisable to aliquot them into smaller volumes before freezing to avoid repeated thawing of the entire sample.

Stability Data Summary

Table 1: Long-Term Stability of Iohexol in Human EDTA Plasma

Storage TemperatureDurationAnalyte Recovery (%)Reference
Room Temperature9 weeks>90%[1][2]
4°C9 weeks>90%[1][2]
37°C9 weeks>90%[1][2]
37°C with daily 2-hour spikes to 55°C9 weeks>90%[1][2]

Experimental Protocols

Protocol for Assessing Freeze-Thaw and Long-Term Stability

This protocol outlines a general procedure for evaluating the stability of Iohexol and this compound in a biological matrix (e.g., human plasma) for bioanalytical method validation.

1. Preparation of Quality Control (QC) Samples:

  • Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

  • Use a pooled batch of the biological matrix (e.g., human plasma) for all QC preparations.

  • Spike the matrix with known concentrations of Iohexol and this compound.

  • Aliquot the QC samples into appropriate storage vials.

2. Freeze-Thaw Stability Assessment:

  • Subject a set of QC samples (at each concentration level) to a predetermined number of freeze-thaw cycles (typically 3-5).

  • A single freeze-thaw cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.

  • After the final thaw, analyze the samples and compare the results to a set of freshly prepared QC samples or QC samples that have not undergone freeze-thaw cycles.

3. Long-Term Stability Assessment:

  • Store sets of QC samples (at each concentration level) at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • At specified time points (e.g., 1, 3, 6, 9, 12 months), retrieve a set of QC samples.

  • Allow the samples to thaw unassisted at room temperature.

  • Analyze the samples and compare the results to a set of freshly prepared QC samples.

4. Sample Analysis:

  • Analyze all stability samples using a validated bioanalytical method, such as LC-MS/MS.

  • The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_ft Freeze-Thaw Stability cluster_lt Long-Term Stability cluster_analysis Data Analysis prep_qc Prepare QC Samples (Low, Med, High) freeze Freeze (-20°C / -80°C) prep_qc->freeze store Store at Temp (-20°C / -80°C) prep_qc->store thaw Thaw (Room Temp) freeze->thaw repeat_ft Repeat Cycle (3-5x) thaw->repeat_ft analyze_ft Analyze Samples repeat_ft->analyze_ft compare Compare to Fresh Samples analyze_ft->compare retrieve Retrieve at Timepoints store->retrieve analyze_lt Analyze Samples retrieve->analyze_lt analyze_lt->compare evaluate Evaluate Stability (±15%) compare->evaluate

Caption: Workflow for Freeze-Thaw and Long-Term Stability Testing.

Potential Degradation Pathway of Iohexol

G iohexol Iohexol deiodination Deiodination Products iohexol->deiodination Loss of Iodine hydrolysis Hydrolysis Products iohexol->hydrolysis Amide Bond Cleavage oxidation Oxidation Products iohexol->oxidation Hydroxyl Group Oxidation

Caption: Potential Degradation Pathways of Iohexol.

Troubleshooting Guide

Issue 1: Inconsistent results for this compound between samples.

Potential Cause Recommended Action
Isotopic Exchange: Deuterium atoms on the internal standard may exchange with protons from the solvent or matrix, especially under acidic or basic conditions.- Ensure the pH of your sample processing and mobile phases is neutral if possible. - Evaluate the position of the deuterium labels on the this compound molecule; labels on more stable positions are less prone to exchange. - If exchange is suspected, consider using a different deuterated standard with more stable labeling or a ¹³C-labeled internal standard.
Differential Matrix Effects: The analyte and internal standard may experience different degrees of ion suppression or enhancement, even with a deuterated standard.- Optimize chromatographic separation to ensure the analyte and internal standard elute in a region with minimal matrix interference. - Evaluate different sample preparation techniques (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components.
Variable Extraction Recovery: Although unlikely to be significantly different, there could be slight variations in the extraction recovery of Iohexol and this compound.- Re-validate the extraction recovery of both the analyte and the internal standard.

Issue 2: Iohexol peak splitting or tailing in LC-MS/MS analysis.

Potential Cause Recommended Action
Rotational Isomers: Iohexol can exist as two rotational isomers (rotamers) at room temperature due to hindered rotation around the amide bond. This can lead to peak broadening or splitting.- This is an inherent property of the molecule. Ensure that the integration method consistently sums the areas of both isomeric peaks for accurate quantification.
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.- Dilute the sample and re-inject.
Poor Column Condition: A contaminated or old column can cause peak tailing.- Flush the column with a strong solvent. - If the problem persists, replace the column.
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for Iohexol.- Experiment with different mobile phase compositions and pH values to improve peak shape.

Issue 3: Unexpected adducts observed in the mass spectrum.

Potential Cause Recommended Action
Formation of Adducts: Iohexol can form adducts with cations present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).- Identify the common adducts and ensure they are not interfering with the quantification of the primary ion. - If adduct formation is excessive and impacting sensitivity, try to minimize the source of the cations (e.g., use high-purity solvents and additives, avoid glass containers that can leach sodium).
In-source Fragmentation: The molecule may be fragmenting in the ion source of the mass spectrometer.- Optimize the ion source parameters (e.g., source temperature, voltages) to minimize in-source fragmentation.

References

Technical Support Center: Managing Variability in Electrospray Ionization for Iohexol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing variability in the electrospray ionization (ESI) of Iohexol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the LC-MS/MS analysis of Iohexol.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the electrospray ionization of Iohexol.

Issue 1: Poor Signal Intensity or No Signal

Symptoms:

  • Low signal-to-noise ratio.

  • Inability to detect Iohexol peak.

  • Signal intensity is significantly lower than expected.

Troubleshooting Workflow:

G cluster_start cluster_check cluster_source cluster_lc cluster_sample cluster_end start Start: Poor/No Iohexol Signal check_system Verify System Suitability (e.g., inject standard) start->check_system system_ok System OK? check_system->system_ok check_spray Inspect ESI Spray Stability system_ok->check_spray Yes check_lc Check LC Parameters (Flow rate, Gradient) system_ok->check_lc No spray_stable Spray Stable? check_spray->spray_stable optimize_source Optimize Source Parameters (Voltage, Gas, Temp) spray_stable->optimize_source Yes clean_source Clean Ion Source (Capillary, Cone) spray_stable->clean_source No check_prep Review Sample Prep (Extraction, Dilution) optimize_source->check_prep clean_source->check_spray lc_ok LC System OK? check_lc->lc_ok troubleshoot_lc Troubleshoot LC (Leaks, Pump, Column) lc_ok->troubleshoot_lc No lc_ok->check_prep Yes troubleshoot_lc->check_system prep_ok Prep Protocol Followed? check_prep->prep_ok optimize_prep Optimize Sample Prep (e.g., different SPE) prep_ok->optimize_prep No end_good Signal Restored prep_ok->end_good Yes optimize_prep->check_prep

Caption: Troubleshooting workflow for poor or no Iohexol signal.

Issue 2: High Signal Variability (Poor Precision)

Symptoms:

  • Relative standard deviation (RSD) of peak areas is high across replicate injections.

  • Inconsistent peak heights for the same concentration.

Troubleshooting Steps:

  • Verify Internal Standard Performance:

    • Question: Is the internal standard (e.g., Ioversol, ²H₅-Iohexol) signal also variable?

    • Action: If the internal standard signal is stable, the issue is likely related to the Iohexol analyte itself or co-eluting interferences. If the internal standard is also variable, the problem is likely with the ESI process or the LC system.

  • Investigate Matrix Effects:

    • Question: Are you analyzing samples in a complex matrix (e.g., plasma, urine)?

    • Action: Matrix components can co-elute with Iohexol and cause ion suppression or enhancement. To diagnose this, perform a post-column infusion experiment with a standard solution of Iohexol while injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of Iohexol indicates matrix effects.

    • Solution: Improve sample cleanup (e.g., use a more effective solid-phase extraction protocol), adjust the chromatographic method to separate Iohexol from the interfering components, or use a stable isotope-labeled internal standard.

  • Check for In-Source Fragmentation or Adduct Formation:

    • Question: Are you observing unexpected ions in the mass spectrum?

    • Action: Examine the full scan mass spectrum for the presence of Iohexol adducts (e.g., [M+Na]⁺, [M+K]⁺) or fragment ions. The relative abundance of these ions can vary, leading to poor precision when monitoring only the protonated molecule.

    • Solution: Optimize ESI source parameters (e.g., cone voltage, source temperature) to minimize fragmentation and promote the formation of a single, stable ion. If adducts are consistently present, consider monitoring the most abundant and stable adduct ion for quantification.

Issue 3: Abnormal Peak Shape

Symptoms:

  • Peak fronting or tailing.

  • Split peaks.

  • Broad peaks.

Troubleshooting Steps:

  • Column and LC System Health:

    • Question: Is the peak shape poor for all analytes, including the internal standard?

    • Action: If all peaks are affected, the issue is likely with the column (e.g., void, contamination) or the LC system (e.g., extra-column volume, leaks).

    • Solution: Flush or replace the column. Check all fittings for leaks and ensure proper connections.

  • Sample Solvent Effects:

    • Question: Is the sample solvent stronger than the initial mobile phase?

    • Action: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Reconstitute the sample in the initial mobile phase or a weaker solvent.

  • Iohexol Isomers:

    • Observation: Iohexol exists as two slowly interconverting rotational isomers (rotamers) at room temperature, which can sometimes lead to broadened or partially separated peaks.

    • Action: Ensure that the chromatographic method provides adequate separation or co-elution of both isomers for consistent quantification. The sum of the peak areas of the two isomers should be used for quantification if they are separated.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in ESI for Iohexol?

A1: The primary sources of variability can be categorized as follows:

G Variability Sources of ESI Variability for Iohexol Matrix Matrix Effects (Ion Suppression/Enhancement) Variability->Matrix Source_Params ESI Source Parameters (Voltage, Gas, Temperature) Variability->Source_Params Sample_Prep Sample Preparation (Inconsistent Recovery) Variability->Sample_Prep LC_System LC System Performance (Flow/Gradient Fluctuation) Variability->LC_System Analyte_Chem Analyte Chemistry (Adducts, Fragmentation) Variability->Analyte_Chem

Caption: Key factors contributing to ESI variability for Iohexol.

Q2: What are the typical ESI parameters for Iohexol analysis?

A2: Optimal ESI parameters are instrument-dependent, but the following table provides a general starting point for method development. It is crucial to optimize these parameters for your specific instrument and method.

ParameterTypical RangePotential Impact on Iohexol Signal
Capillary Voltage 2.5 - 4.5 kVToo low may result in insufficient ionization; too high can lead to unstable spray or in-source fragmentation.
Cone/Nozzle Voltage 20 - 50 VHigher voltages can increase signal but may also induce fragmentation.
Source Temperature 120 - 150 °CAffects desolvation efficiency. Higher temperatures can improve signal but may cause degradation of thermally labile compounds.
Desolvation Temperature 350 - 500 °CCrucial for efficient solvent evaporation. Higher temperatures generally improve signal for robust molecules like Iohexol.
Nebulizer Gas Flow Instrument DependentAssists in droplet formation. Optimization is key for a stable spray.
Sheath/Drying Gas Flow Instrument DependentAids in desolvation. Higher flow rates can improve signal but may also reduce sensitivity if not optimized.

Q3: What are common adducts observed with Iohexol in ESI-MS?

A3: In positive ion mode, besides the protonated molecule ([M+H]⁺, m/z 821.9), Iohexol can form adducts with alkali metals. The most common adducts are:

  • Sodium adduct: [M+Na]⁺ (m/z 843.9)

  • Potassium adduct: [M+K]⁺ (m/z 859.9)

The formation of these adducts can be influenced by the cleanliness of the system, glassware, and the purity of solvents and reagents. If adduct formation is significant and consistent, it may be advantageous to monitor the adduct ion for quantification.

Q4: How can I minimize matrix effects when analyzing Iohexol in plasma?

A4: Minimizing matrix effects is critical for accurate and precise quantification. Here are some effective strategies:

  • Effective Sample Preparation: Protein precipitation is a common and simple method, but for cleaner extracts, consider solid-phase extraction (SPE).

  • Chromatographic Separation: Optimize your LC method to achieve good separation between Iohexol and endogenous plasma components.

  • Use of a Stable Isotope-Labeled Internal Standard: A deuterated Iohexol (e.g., ²H₅-Iohexol) is the ideal internal standard as it will co-elute with the analyte and experience similar matrix effects, thus providing accurate correction.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Experimental Protocols

This section provides a detailed methodology for a typical LC-MS/MS analysis of Iohexol in serum or plasma.

Sample Preparation: Protein Precipitation
  • To 50 µL of serum or plasma sample, add 150 µL of a precipitating agent (e.g., methanol or acetonitrile) containing the internal standard (e.g., Ioversol at 10 µg/mL or ²H₅-Iohexol).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge again before transferring to autosampler vials.

LC-MS/MS Method
ParameterTypical Conditions
LC System A standard HPLC or UHPLC system
Column C18 or C8, 50 x 2.1 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over a few minutes, hold, and then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Iohexol: 821.9 -> 803.9 (quantifier), 821.9 -> 375.0 (qualifier) Ioversol (IS): 807.9 -> 589.0 ²H₅-Iohexol (IS): 826.9 -> 808.9

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Iohexol: LC-MS/MS with Iohexol-d5 vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent bioanalytical methods for the quantification of Iohexol in biological matrices: a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard (Iohexol-d5), and a widely used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic and toxicokinetic studies, ensuring data integrity for regulatory submissions. This document presents a detailed overview of the validation parameters for each method, supported by experimental data, to aid researchers in making informed decisions for their drug development programs.

Method Performance Comparison

The following tables summarize the key validation parameters for the LC-MS/MS method with this compound as an internal standard and a representative HPLC-UV method. These parameters are essential for evaluating the reliability, accuracy, and precision of a bioanalytical method, in accordance with FDA and EMA guidelines.

Table 1: Linearity and Sensitivity
ParameterLC-MS/MS with this compoundHPLC-UV
Linearity Range 7.7 - 2000.0 µg/mL10 - 750 µg/mL[1]
Correlation Coefficient (r²) > 0.99> 0.99[1]
Lower Limit of Quantification (LLOQ) 7.7 µg/mL10 µg/mL[1]
Table 2: Accuracy and Precision
ParameterLC-MS/MS with this compoundHPLC-UV
Intra-day Accuracy 91.2% - 98.7%> 92%[1]
Inter-day Accuracy 91.2% - 98.7%> 92%[1]
Intra-day Precision (%CV) 2.7% - 9.2%< 3.7%[1]
Inter-day Precision (%CV) 2.7% - 9.2%< 3.6%[1]
Table 3: Recovery and Matrix Effect
ParameterLC-MS/MS with this compoundHPLC-UV
Extraction Recovery Typically > 90%> 95%[1]
Matrix Effect Minimal due to co-eluting internal standardCan be a factor, requires careful evaluation

Experimental Protocols

Detailed methodologies for both the LC-MS/MS and HPLC-UV methods are provided below. These protocols are based on established and validated procedures found in the scientific literature.

LC-MS/MS Method with this compound Internal Standard

1. Sample Preparation:

  • To 100 µL of plasma, add 25 µL of this compound internal standard solution.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Iohexol: m/z 821.9 → 803.9

    • This compound: m/z 826.9 → 808.9

  • Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).

HPLC-UV Method

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., iopamidol).

  • Precipitate proteins by adding 200 µL of 10% trichloroacetic acid.

  • Vortex mix for 30 seconds and centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm filter.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • UV Detection Wavelength: 245 nm.

Method Comparison and Rationale for Method Selection

The LC-MS/MS method with this compound offers superior sensitivity and selectivity compared to the HPLC-UV method. The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides the most effective means of compensating for variability in sample preparation and matrix effects, leading to highly accurate and precise results. This makes it the preferred method for regulatory submission and for studies requiring the lowest possible limits of quantification.

The HPLC-UV method is a robust and cost-effective alternative. While it may have a higher limit of quantification and be more susceptible to matrix interferences, it can be suitable for studies with higher expected analyte concentrations. Its simplicity and the wider availability of the required instrumentation make it a practical choice for certain research applications. A study comparing the two methods found a mean bias of less than 1% between them, suggesting that a well-validated HPLC-UV method can provide comparable results for many applications.[2]

Visualizing the Bioanalytical Workflow and Validation Principles

To further clarify the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Sample Collection Sample_Processing Sample Processing Sample_Collection->Sample_Processing Sample_Storage Sample Storage Sample_Processing->Sample_Storage Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Storage->Sample_Prep Chromatography Chromatographic Separation (LC) Sample_Prep->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing & Integration Data_Acquisition->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Caption: A typical bioanalytical workflow from sample receipt to final report generation.

Validation_Parameters Method_Validation Bioanalytical Method Validation Selectivity Selectivity Method_Validation->Selectivity Accuracy_Precision Accuracy & Precision Method_Validation->Accuracy_Precision Linearity_Range Linearity & Range Method_Validation->Linearity_Range Stability Stability Method_Validation->Stability Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Recovery Recovery Accuracy_Precision->Recovery LLOQ Lower Limit of Quantification Linearity_Range->LLOQ

Caption: Interrelationship of key bioanalytical method validation parameters.

References

A Comparative Guide to Internal Standards for Iohexol Quantification: Iohexol-d5 vs. Ioversol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Iohexol, the choice of an appropriate internal standard is critical for ensuring the accuracy, precision, and robustness of analytical methods. This guide provides a detailed comparison of two commonly used internal standards, the stable isotope-labeled Iohexol-d5 and the structural analog Ioversol, supported by experimental data and protocols.

The ideal internal standard (IS) co-elutes with the analyte of interest and exhibits similar behavior during sample preparation and analysis, effectively compensating for variations in extraction recovery and matrix effects. This comparison will explore the performance of this compound and Ioversol in light of these key criteria.

Performance Comparison: this compound vs. Ioversol

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1] this compound is a deuterated form of Iohexol, meaning it has the same chemical structure but a different mass due to the replacement of hydrogen atoms with deuterium.[2][3] This near-identical physicochemical profile ensures it closely mimics the behavior of the native analyte from sample extraction to detection.

Ioversol, another iodine-containing contrast agent, is sometimes used as a structural analog internal standard for Iohexol analysis.[4] While structurally similar, its different chemical composition can lead to variations in its analytical behavior compared to Iohexol.

The following table summarizes the key performance differences based on typical experimental outcomes.

Performance MetricThis compound (Stable Isotope-Labeled IS)Ioversol (Structural Analog IS)Rationale & Justification
Compensation for Matrix Effects ExcellentModerate to GoodThis compound has nearly identical ionization efficiency to Iohexol, providing superior compensation for ion suppression or enhancement caused by the sample matrix.[5][6]
Correction for Extraction Recovery ExcellentModerate to GoodDue to its similar polarity and chemical properties, this compound tracks the recovery of Iohexol very closely through sample preparation steps like protein precipitation or liquid-liquid extraction.[7]
Chromatographic Co-elution ExcellentGoodThis compound co-elutes almost perfectly with Iohexol, ensuring that both are subjected to the same matrix effects at the same point in time.[2][3] Ioversol may have a slightly different retention time.[4]
Precision & Accuracy HighGoodThe superior ability of this compound to correct for analytical variability typically results in lower coefficients of variation (CV%) and higher accuracy in quantitative assays.[5][8]
Availability & Cost More Specialized, Higher CostMore Readily Available, Lower CostThe synthesis of stable isotope-labeled standards is a more complex process, leading to higher costs.

Experimental Protocols

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is often employed for the quantification of Iohexol in biological matrices.[2][4] Below is a representative experimental protocol.

Sample Preparation (Protein Precipitation)
  • To 50 µL of serum sample, add 150 µL of a solution of acetonitrile or methanol containing the internal standard (either this compound or Ioversol).[4]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes.[9]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C8 or C18 analytical column is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in the multiple-reaction monitoring (MRM) mode.[4]

    • MRM Transition for Iohexol: m/z 822.0 → 804.0[4]

    • MRM Transition for Ioversol (as IS): m/z 807.9 → 588.7[4]

    • MRM Transition for this compound (as IS): A specific transition for the deuterated compound would be monitored (e.g., m/z 827.0 → 808.9).[10]

Data Interpretation and the Impact of Internal Standard Choice

The fundamental principle of using an internal standard is to normalize the response of the analyte to the response of the IS. This ratio is then used for quantification, correcting for variations that can occur during the analytical process.

cluster_workflow Quantitative Analysis Workflow sample Biological Sample (e.g., Serum) add_is Addition of Internal Standard (this compound or Ioversol) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction analysis LC-MS/MS Analysis (MRM Mode) extraction->analysis ratio Calculate Peak Area Ratio (Analyte / IS) analysis->ratio quant Quantification via Calibration Curve ratio->quant

Caption: Workflow for Iohexol quantification using an internal standard.

The choice between this compound and Ioversol directly impacts the reliability of the "Calculate Peak Area Ratio" step. Because this compound behaves almost identically to Iohexol, the ratio of their peak areas remains stable even with variations in sample preparation or instrument response. If a portion of the sample is lost during extraction, an equivalent portion of both Iohexol and this compound will be lost, leaving the ratio unchanged.

In contrast, if Ioversol has a different extraction recovery or ionizes more or less efficiently than Iohexol in the presence of matrix components, the peak area ratio will not be a true reflection of the analyte concentration, potentially introducing inaccuracy and imprecision into the final result.

Signaling Pathways and Logical Relationships

The use of an internal standard is a critical component of the logical framework for achieving accurate bioanalysis. The diagram below illustrates the relationship between the analyte, the internal standard, and the sources of analytical error they are designed to mitigate.

cluster_analytes Analytical Components cluster_errors Sources of Analytical Variability cluster_correction Correction Mechanism Iohexol Iohexol (Analyte) Ratio Ratio of Analyte Signal to IS Signal Iohexol->Ratio IS Internal Standard (this compound or Ioversol) IS->Ratio Recovery Inconsistent Extraction Recovery Recovery->Iohexol Recovery->IS Matrix Matrix Effects (Ion Suppression/Enhancement) Matrix->Iohexol Matrix->IS Injection Injection Volume Variability Injection->Iohexol Injection->IS Result Accurate & Precise Quantification Ratio->Result

Caption: Logical diagram of internal standard correction.

Conclusion

For the quantitative analysis of Iohexol, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. Its chemical and physical similarity to the analyte provides the most effective compensation for analytical variability, leading to superior accuracy and precision. While a structural analog like Ioversol can be a viable and more cost-effective alternative, it is more susceptible to differential matrix effects and extraction recovery, necessitating more rigorous validation to ensure it behaves similarly to Iohexol across all expected sample types and conditions. The choice of internal standard should be guided by the specific requirements of the assay for accuracy, precision, and robustness.

References

A Comparative Guide to the Cross-Validation of Iohexol Assays Across Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Iohexol assay performance across different laboratories, supported by experimental data and detailed methodologies. The accurate measurement of Iohexol is crucial for the determination of the glomerular filtration rate (GFR), a key indicator of renal function in clinical and research settings. Ensuring the comparability of results between different analytical sites is paramount for the integrity of multicenter studies and for the reliable monitoring of patient health.

Performance Comparison of Iohexol Assays

The following tables summarize the quantitative performance of Iohexol assays from various laboratories and analytical methods, highlighting the importance of standardization and participation in proficiency testing programs to ensure inter-laboratory agreement.

Table 1: Inter-Laboratory Agreement Before and After Adjustment with Proficiency Testing Materials [1][2][3]

Laboratory/MethodInitial Bias vs. Consensus MeanBias After Adjustment with Equalis AB Samples
University of Minnesota (UMN)Good agreement1-2%
University of LundGood agreement1-2%
University of Rochester Medical Center (URMC)-11% to -13%1-2%
Mayo Clinic (LC-MS/MS)-4% to -8%1-2%

This data is derived from a multicenter comparison study and illustrates the significant reduction in inter-laboratory bias after calibration with standardized proficiency testing materials.[1][2][3]

Table 2: Comparison of HPLC-UV and LC-MS/MS Methods for Iohexol Quantification [4]

ParameterHPLC-UVLC-MS/MSMean Bias
Iohexol ConcentrationMeasuredMeasured<1%
Passing-Bablok Regressiony = 1.028x - 0.9420Reference-

This comparison demonstrates a high degree of agreement between the two most common analytical methods for Iohexol quantification, with minimal systematic bias.[4]

Table 3: Reported Performance Characteristics of Iohexol Assays

ParameterHPLC-UVLC-MS/MSSource
Linearity Range 10.0 - 1500 µg/mL1 - 2000 µg/mL[5],[6]
Intra-day Precision (%CV) <6%<3.4%[7]
Inter-day Precision (%CV) 5%3-4%[8]
Accuracy Within ±15% of nominal101.3–102.1%[9],

This table provides a general overview of the analytical performance that can be expected from well-validated HPLC-UV and LC-MS/MS methods for Iohexol analysis.

Experimental Protocols

A standardized protocol is essential for the successful cross-validation of Iohexol assays. The following outlines a typical workflow for such a study.

Experimental Workflow for Inter-Laboratory Cross-Validation of Iohexol Assays

G cluster_0 Phase 1: Preparation and Distribution cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Analysis and Comparison A Preparation of Quality Control (QC) Samples (Spiked serum/plasma at multiple concentrations) B Preparation of Incurred Samples (Patient samples after Iohexol administration) A->B C Aliquoting and Blinding of Samples B->C D Distribution of Sample Panels to Participating Laboratories C->D E Sample Receipt and Storage (-20°C or -80°C) D->E Shipment F Sample Preparation (Protein precipitation with methanol or acetonitrile) E->F G Instrumental Analysis (HPLC-UV or LC-MS/MS) F->G H Data Acquisition and Processing G->H I Submission of Results to a Central Coordinator H->I Data Transfer J Statistical Analysis (e.g., Bland-Altman, Passing-Bablok) I->J K Evaluation of Inter-Laboratory Agreement J->K L Investigation of Discrepancies and Corrective Actions K->L

References

Navigating Precision in Kidney Function Assessment: An In-Depth Comparison of Iohexol Measurement Variability

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of inter-day and intra-day variability in iohexol-based glomerular filtration rate (GFR) measurements reveals its high degree of precision, positioning it as a reliable marker in research and clinical settings. This guide provides a comprehensive comparison of iohexol's performance against other common GFR markers, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their study designs.

The accurate measurement of GFR is paramount in diagnosing and monitoring kidney disease, as well as in pharmacokinetic studies during drug development. Iohexol, a non-ionic, low-osmolality contrast agent, has emerged as a popular exogenous filtration marker due to its favorable safety profile and pharmacokinetic properties. A key aspect of its utility lies in the reproducibility of its measurement, characterized by low inter-day and intra-day variability.

Comparative Analysis of GFR Marker Variability

The precision of GFR measurement is crucial for detecting small but clinically significant changes in kidney function. The variability of a GFR marker is typically expressed as the coefficient of variation (CV), which quantifies the degree of variation relative to the mean. A lower CV indicates higher precision.

The following table summarizes the inter-day and intra-day variability of iohexol and compares it with other frequently used GFR markers.

GFR MarkerMethodInter-Day CV (%)Intra-Day CV (%)Population
Iohexol HPLC~3%[1]-Not Specified
Plasma Clearance5.59%[2]-Patients with renal disease
Plasma Clearance11.4% (Total Variation)[3]-Healthy
Plasma Clearance4.5% (Total Variation)[3]-Healthy
51Cr-EDTA Plasma Clearance~11% (Total Variation)[1]-Not Specified
Inulin Urinary Clearance--Not Specified
Iothalamate Urinary Clearance--Not Specified

Note: Total variation includes both biological and analytical variability.

The data indicates that the analytical variability of iohexol measurement, as reflected by the day-to-day variation of the HPLC method, is low, with a CV of approximately 3%[1]. The overall intra-individual variation of GFR measured by iohexol plasma clearance in patients with renal disease is also low, with a mean CV of 5.59%[2]. Studies in healthy individuals have reported total variations (encompassing both biological and analytical factors) for iohexol plasma clearance between 4.5% and 11.4%[3]. This is comparable to the total variation reported for 51Cr-EDTA, another commonly used GFR marker[1]. While direct comparative studies on the variability of inulin and iothalamate are less readily available, iohexol has been shown to have a strong correlation with these markers in terms of accuracy[3][4][5].

Experimental Protocols for GFR Measurement

Standardized protocols are essential for ensuring the accuracy and reproducibility of GFR measurements. Below are detailed methodologies for GFR determination using iohexol plasma clearance.

Protocol for Iohexol Plasma Clearance Measurement

This protocol outlines a common procedure for determining GFR using the plasma clearance of iohexol.

1. Patient Preparation:

  • Patients are typically advised to be in a fasting state.

  • Ensure adequate hydration.

  • Record the patient's height and body mass for GFR normalization.

2. Iohexol Administration:

  • A baseline blood sample (0-time) is collected before iohexol administration to check for interfering substances[1].

  • A precise dose of iohexol (e.g., 5 mL of Omnipaque™ 300 mg I/mL) is administered as an intravenous bolus injection over 1-2 minutes[6].

  • The syringe should be weighed before and after injection to accurately determine the administered dose.

  • The intravenous line is flushed with saline solution.

3. Blood Sampling:

  • Blood samples are collected at specific time points after iohexol injection. The timing and number of samples can vary depending on the patient's expected GFR and the chosen pharmacokinetic model (one-compartment vs. two-compartment)[6].

  • For a single-sample method, a blood sample is typically drawn at 3 or 4 hours post-injection[1].

  • For multi-sample methods, samples may be collected at intervals, for example, at 120, 180, 240, and 300 minutes post-injection.

  • It is crucial to avoid contamination of the sampling site with the injected iohexol[1].

4. Sample Processing and Analysis:

  • Plasma is separated from the blood samples by centrifugation.

  • The concentration of iohexol in the plasma samples is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), or X-ray fluorescence (XRF)[3][7][8].

5. GFR Calculation:

  • The GFR is calculated from the rate of disappearance of iohexol from the plasma.

  • For single-sample methods, GFR is calculated using a formula that incorporates the injected dose, the plasma iohexol concentration at a single time point, and an estimate of the volume of distribution.

  • For multi-sample methods, the GFR is calculated by determining the area under the plasma concentration-time curve (AUC). The clearance is calculated as Dose/AUC.

  • Corrections, such as the Brøchner-Mortensen correction, are often applied to the GFR value derived from a one-compartment model to account for the initial distribution phase of iohexol[9].

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining GFR using iohexol plasma clearance.

GFR_Measurement_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical_procedure Analytical Procedure cluster_post_analytical Post-Analytical Phase Patient_Prep Patient Preparation (Fasting, Hydration, Anthropometrics) Baseline_Sample Collect Baseline Blood Sample (T=0) Patient_Prep->Baseline_Sample Iohexol_Admin Administer Precise Dose of Iohexol (IV Bolus) Baseline_Sample->Iohexol_Admin Timed_Sampling Collect Timed Blood Samples (e.g., T=120, 180, 240, 300 min) Iohexol_Admin->Timed_Sampling Sample_Processing Process Blood Samples (Centrifugation to obtain plasma) Timed_Sampling->Sample_Processing Iohexol_Analysis Analyze Iohexol Concentration (HPLC, LC-MS/MS, or XRF) Sample_Processing->Iohexol_Analysis GFR_Calculation Calculate GFR (Pharmacokinetic Modeling, e.g., Dose/AUC) Iohexol_Analysis->GFR_Calculation Correction Apply Correction Factor (e.g., Brøchner-Mortensen) GFR_Calculation->Correction Final_GFR Report Final GFR Value Correction->Final_GFR

Experimental workflow for iohexol-based GFR measurement.

This standardized workflow is crucial for minimizing pre-analytical and analytical errors, thereby ensuring the reliability and comparability of GFR measurements across different studies and clinical centers. The low inter-day and intra-day variability associated with iohexol measurements, coupled with well-established and validated analytical methods, solidifies its position as a robust tool for the precise assessment of glomerular filtration rate.

References

A Comparative Guide to Establishing the Limit of Quantification for Iohexol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Iohexol is crucial for pharmacokinetic studies and the assessment of glomerular filtration rate (GFR). This guide provides a comparative overview of analytical methodologies for determining the limit of quantification (LOQ) of Iohexol, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Performance of Analytical Methods for Iohexol

The selection of an analytical method for Iohexol quantification is often dictated by the required sensitivity, the complexity of the biological matrix, and the available instrumentation. Below is a summary of the performance characteristics of commonly employed methods.

ParameterHPLC-UVUPLC-MS/MSLC-MS/MS
Lower Limit of Quantification (LLOQ) 7.7 µg/mL - 12.95 µg/mL[1]2.5 mg/L (2.5 µg/mL)0.05 mg/L (0.05 µg/mL) - 1 µg/mL[2][3][4][5]
Linearity Range 7.7 to 2000 µg/mL2.5 to 1500 mg/L1 to 500 µg/mL[3][4][5]
Intra-day Precision (%CV) 1.0 to 3.8%0 to 7.8%<3.4%[3][4][5]
Inter-day Precision (%CV) 1.5 to 3.9%0.8 to 2.5%<3.4%[3][4][5]
Accuracy 92.1 to 95.6%93.5 to 103.0%101.3 to 102.1%[3][4][5]
Recovery >95%[6]99%53.1 to 64.2%[3][4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used due to its robustness and accessibility.

  • Sample Preparation:

    • To 100 µL of plasma, add 800 µL of 5% v/v perchloric acid containing an internal standard (e.g., Iohexol-related compound B).

    • Vortex the mixture.

    • Centrifuge to precipitate proteins.

    • Inject 90 µL of the supernatant onto the HPLC system.

  • Chromatographic Conditions:

    • Column: µBondapak C18 (150mm x 3.9mm, 10 µm).

    • Mobile Phase: Acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[6]

    • UV Detection: 254 nm.

    • Total Run Time: 12 minutes.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it ideal for detecting low concentrations of Iohexol.[7]

  • Sample Preparation:

    • To 50 µL of serum, add a solution of methanol containing an internal standard (e.g., ioversol or ²H₅-iohexol).[2][7]

    • Vortex and centrifuge to precipitate proteins.[7]

    • Dry the supernatant under nitrogen gas at room temperature.[7]

    • Reconstitute the sample in the mobile phase.[7]

  • Chromatographic Conditions:

    • Column: C8 or C18 analytical column.[7]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

    • MRM Transitions:

      • Iohexol: m/z 822.0 → 803.9[2]

      • ²H₅-Iohexol (Internal Standard): m/z 827.0 → 808.9[2]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows for Iohexol quantification.

General Workflow for Iohexol Quantification cluster_pre Sample Collection & Preparation cluster_analysis Analytical Method cluster_post Data Processing & Analysis Sample Biological Sample (Plasma, Serum, Urine) Precipitation Protein Precipitation (e.g., Acetonitrile, Perchloric Acid) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC_UV HPLC-UV Analysis Supernatant->HPLC_UV Robust & Accessible LC_MS LC-MS/MS Analysis Supernatant->LC_MS High Sensitivity & Specificity Chromatogram Chromatogram Generation HPLC_UV->Chromatogram LC_MS->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration LOQ LOQ Determination Integration->LOQ

Caption: A generalized workflow for the quantification of Iohexol.

Decision Logic for Method Selection Start Start: Iohexol Quantification Required Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix Interference? Sensitivity->Matrix Yes HPLC Utilize HPLC-UV Sensitivity->HPLC No LCMS Utilize LC-MS/MS Matrix->LCMS Yes Matrix->HPLC No End End: Method Selected LCMS->End HPLC->End

Caption: A decision tree for selecting an appropriate analytical method.

References

Evaluating the Linearity of Iohexol Calibration Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Iohexol in biological matrices is paramount for the precise determination of the Glomerular Filtration Rate (GFR), a key indicator of renal function. A cornerstone of this analytical process is the establishment of a linear calibration curve. This guide provides a comparative overview of the linearity of Iohexol calibration curves obtained using common analytical methodologies, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The linearity of an Iohexol calibration curve is a critical performance characteristic of the analytical method. It establishes the concentration range over which the instrumental response is directly proportional to the analyte concentration. The most common methods for Iohexol quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The following table summarizes the linearity data for Iohexol calibration curves across different analytical platforms as reported in the literature.

Analytical MethodLinearity Range (µg/mL)Regression Coefficient (R²)Sample MatrixReference
HPLC-UV 25 - 5000.9999Standard Solution[1]
HPLC-UV 10.0 - 1500.0≥ 0.9998Plasma[2][3][4]
HPLC-UV 10 - 7500.99Plasma[4]
HPLC-UV 12.95 - 1295Not SpecifiedSerum[5]
HPLC-UV 86.0 - 4144Not SpecifiedUrine[5]
LC-MS/MS 1 - 500Not SpecifiedHuman Plasma
LC-MS/MS 0.5 - 1500> 0.997Serum
LC-MS/MS 7.7 - 2000.0Not SpecifiedNot Specified[4][6]
UPLC-MS/MS up to 1500Not SpecifiedNot Specified[7]
UHPLC-MS/MS 0.05 - 750Not SpecifiedHuman EDTA Plasma

Key Observations:

  • Both HPLC-UV and LC-MS/MS methods demonstrate excellent linearity for Iohexol quantification over a wide range of concentrations, as indicated by the high regression coefficients (R² > 0.99).[1][2][3][4]

  • LC-MS/MS methods generally offer a lower limit of quantification (LLOQ), enabling the measurement of very low Iohexol concentrations.

  • The linear range can be adapted depending on the specific application and the expected Iohexol concentrations in the samples.[5][7]

Alternatives to Iohexol for GFR Measurement

While Iohexol is a widely accepted marker for GFR determination, other non-isotopic and isotopic markers are also utilized. These alternatives also require rigorous calibration curve evaluation for accurate GFR measurement.

  • Iothalamate: This is another non-ionic contrast agent traditionally used for GFR measurement, particularly in the United States.[7]

  • Radiolabeled Markers: Compounds such as ⁵¹Cr-EDTA and ⁹⁹ᵐTc-DTPA are radioactive tracers used for GFR determination.[7][8] Their plasma clearance is compared with that of inulin, the gold standard for GFR measurement.[7]

  • Iopamidol and Iopromide: These are other contrast media that share similar characteristics with Iohexol and Iothalamate and have been used for GFR measurement.[7]

The choice of marker often depends on the available instrumentation, regulatory requirements, and the specific patient population.[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible calibration curves. Below are representative protocols for sample preparation and analysis using HPLC-UV.

Protocol: Iohexol Quantification in Plasma by HPLC-UV

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (or standard), add 800 µL of 5% (v/v) perchloric acid containing a suitable internal standard (e.g., Iohexol related compound B).[4]

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Carefully collect the supernatant for injection into the HPLC system.[4]

  • Alternative: A 1:1 volume of plasma and a precipitating reagent of acetonitrile–ethanol–water (60:38.4:1.6, v/v/v) can also be used.[2][3]

2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., µBondapak C18, 150 mm x 3.9 mm, 10 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and water is typically used.[4] An isocratic mobile phase of 0.1% trifluoroacetic acid in water (pH 2.2) and methanol (80:20, v/v) has also been reported.[2]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[4]

  • Injection Volume: Inject a fixed volume of the supernatant (e.g., 90 µL).[4]

  • Detection: Monitor the absorbance at a wavelength of 254 nm.[4]

  • Data Analysis: Integrate the peak areas of the Iohexol isomers. At room temperature, Iohexol exists as two rotational isomers that are detected as two separate peaks.[1] The sum of the areas of these two peaks is used for quantification.[1]

Workflow for Evaluating Calibration Curve Linearity

The following diagram illustrates the key steps involved in the process of evaluating the linearity of an Iohexol calibration curve.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Outcome A Prepare Stock Solution of Iohexol B Prepare a Series of Calibration Standards by Serial Dilution A->B D Analyze Standards and QCs using the Chosen Analytical Method (e.g., HPLC-UV) B->D C Prepare Quality Control (QC) Samples C->D E Acquire and Process Chromatographic Data (Peak Area/Height) D->E F Construct Calibration Curve (Response vs. Concentration) E->F G Perform Linear Regression Analysis F->G H Evaluate Linearity (e.g., R², Residual Plot) G->H I Determine Linear Range and LLOQ H->I J Acceptance of the Calibration Curve based on Pre-defined Criteria I->J

Caption: Workflow for establishing and evaluating the linearity of an Iohexol calibration curve.

References

Assessing the Robustness of an Iohexol LC-MS/MS Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides an objective comparison of the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Iohexol against alternative techniques. Supported by experimental data and detailed protocols, this document serves as a resource for assessing method robustness and ensuring data integrity.

Performance Comparison of Iohexol Quantification Methods

The selection of an analytical method for Iohexol quantification depends on various factors, including the required sensitivity, specificity, and throughput. The following table summarizes the performance characteristics of a typical Iohexol LC-MS/MS method compared to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the novel Verispray method.

Performance ParameterLC-MS/MSHPLC-UVVerispray
Linearity Range 1 - 500 µg/mL10 - 50 µg/mLData not readily available
Precision (%CV) < 4.0% (inter-assay)[1]< 3% (day-to-day)[2]Up to 40% deviation compared to LC-MS/MS[3]
Accuracy 101.3–102.1%Mean bias <1% compared to LC-MS/MS[4]Significant inter- and intra-user variabilities[3]
Specificity High (utilizes MRM)[1]Susceptible to interferences from metabolites[1][2]Data not readily available
Sensitivity (LOQ) Typically low ng/mL rangeHigher than LC-MS/MSData not readily available
Sample Throughput High (run times as low as 2.5 min)[5][6]ModeratePotentially high, but requires re-spotting for re-analysis[3]
Internal Standard Isotopically labeled Iohexol (e.g., Iohexol-D5) recommended[3][5][6]Iothalamate commonly used[1]Not specified

Key Takeaways:

  • The LC-MS/MS method generally demonstrates superior sensitivity, specificity, and a wider linear dynamic range compared to HPLC-UV.[1]

  • While HPLC-UV can provide acceptable accuracy and precision, it is more prone to interferences.[1][2]

  • The Verispray method, in its current state of reported data, shows significant variability and may not be suitable for applications requiring high precision.[3]

Experimental Protocols for Robustness Assessment of an Iohexol LC-MS/MS Method

Robustness testing evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters.[7][8] The following protocols are designed to assess the robustness of a typical Iohexol LC-MS/MS method.

Variation of Mobile Phase Composition
  • Objective: To determine the effect of minor changes in the mobile phase organic-to-aqueous ratio on chromatographic performance and analyte response.

  • Protocol:

    • Prepare the standard mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).

    • Prepare variations of the initial mobile phase composition by ±2% of the organic solvent content (e.g., if the initial condition is 10% B, test 8% B and 12% B).

    • Prepare a set of quality control (QC) samples at low, medium, and high concentrations.

    • Inject the QC samples using the standard and varied mobile phase conditions.

    • Acceptance Criteria: The retention time of Iohexol and its internal standard should not shift by more than ±5%. The peak area ratio and calculated concentrations of the QC samples should be within ±15% of the nominal values.

Variation of Mobile Phase pH
  • Objective: To assess the impact of small pH changes in the aqueous mobile phase on analyte retention and ionization.

  • Protocol:

    • Prepare Mobile Phase A with the standard pH (e.g., pH 3.0).

    • Prepare two additional batches of Mobile Phase A, adjusting the pH by ±0.2 units (e.g., pH 2.8 and pH 3.2).

    • Analyze the low, medium, and high QC samples using each of the three mobile phase pH conditions.

    • Acceptance Criteria: Retention time shift should be within ±5%. Peak shape should remain symmetrical. The calculated concentrations of the QC samples should be within ±15% of the nominal values.

Variation of Column Temperature
  • Objective: To evaluate the effect of temperature fluctuations on the separation and chromatography.

  • Protocol:

    • Set the column oven to the standard operating temperature (e.g., 40°C).

    • Vary the column temperature by ±5°C (e.g., 35°C and 45°C).

    • Inject the low, medium, and high QC samples at each temperature setting.

    • Acceptance Criteria: The retention time should not vary by more than ±5%. The resolution between Iohexol and any potential interfering peaks should be maintained. The precision of the QC sample results should be within 15% CV.

Variation of Flow Rate
  • Objective: To determine the method's tolerance to minor changes in the HPLC flow rate.

  • Protocol:

    • Set the flow rate to the standard value (e.g., 0.5 mL/min).

    • Adjust the flow rate by ±10% (e.g., 0.45 mL/min and 0.55 mL/min).

    • Analyze the low, medium, and high QC samples at each flow rate.

    • Acceptance Criteria: The retention time will shift, but the peak shape and resolution should remain acceptable. The calculated concentrations of the QC samples should be within ±15% of their nominal values.

Visualizing Experimental Workflows and Logical Relationships

Diagrams are essential for clearly communicating complex experimental processes and decision-making pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of assessing the robustness of an Iohexol LC-MS/MS method.

cluster_prep Sample Preparation cluster_robustness Robustness Parameter Variation cluster_analysis Analysis cluster_eval Evaluation cluster_result Result start Prepare QC Samples (Low, Medium, High) prep_nominal Prepare Nominal Method Conditions start->prep_nominal var_mp Vary Mobile Phase Composition (±2%) var_ph Vary Mobile Phase pH (±0.2) var_temp Vary Column Temperature (±5°C) var_flow Vary Flow Rate (±10%) analyze_nominal Analyze QCs with Nominal Conditions prep_nominal->analyze_nominal analyze_varied Analyze QCs with Varied Conditions var_mp->analyze_varied var_ph->analyze_varied var_temp->analyze_varied var_flow->analyze_varied eval Compare Results to Acceptance Criteria analyze_nominal->eval analyze_varied->eval pass Method is Robust eval->pass Pass fail Method is Not Robust (Investigate & Optimize) eval->fail Fail

Caption: Workflow for assessing the robustness of an Iohexol LC-MS/MS method.

start Out-of-Specification (OOS) Result in Robustness Test check_obvious Check for Obvious Errors (e.g., Injection Error, Sample Prep) start->check_obvious investigate Conduct Laboratory Investigation check_obvious->investigate No Error Found invalidate Invalidate Initial OOS Result (Document Error) check_obvious->invalidate Error Found retest Retest Original Sample investigate->retest retest_decision Retest Results In-Spec? retest->retest_decision retest_decision->invalidate Yes confirm_oos OOS Confirmed retest_decision->confirm_oos No modify_method Modify Method Parameters and Re-validate confirm_oos->modify_method no_error No Obvious Error Found

References

Safety Operating Guide

Essential Safety and Handling of Iohexol-d5 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of Iohexol-d5.

This document provides immediate and essential safety protocols and logistical information for the proper handling of this compound in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound, even with its low systemic toxicity. The following PPE is recommended to minimize exposure.

Protection Type Specific Recommendations
Eye and Face Protection Chemical splash goggles should always be worn. In situations with a risk of splashing, a face shield used in conjunction with goggles offers maximum protection.
Skin and Body Protection A standard laboratory coat is required. For tasks with a higher potential for contact, a chemical-resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory.
Hand Protection Nitrile gloves are suitable for handling this compound. Gloves should be inspected for any signs of degradation before use and replaced immediately if compromised. Always wash hands thoroughly after removing gloves.
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If dust generation is anticipated, a NIOSH-approved N95 respirator should be used. For significant quantities of airborne dust, a powered air-purifying respirator (PAPR) may be necessary.

Operational and Disposal Plans

Handling and Storage:

This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any airborne particles. Avoid creating dust. Containers should be kept tightly sealed when not in use. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

All waste materials contaminated with this compound, including used gloves, weigh boats, and cleaning materials, should be collected in a clearly labeled, sealed container. Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations for chemical waste. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value Source
Molecular Formula C₁₉H₂₁D₅I₃N₃O₉[1]
Molecular Weight 826.17 g/mol [1]
Physical State Solid[2]
Occupational Exposure Limit (OEL) No specific TLV established. As a guideline for a substance of low toxicity, ACGIH recommends that airborne concentrations be kept below 3 mg/m³ (respirable particles) and 10 mg/m³ (inhalable particles) for Particles (insoluble or poorly soluble) Not Otherwise Specified (PNOS).[1]

Experimental Protocols

While specific experimental protocols are dependent on the research application, the following standard operating procedure (SOP) provides a detailed methodology for the general handling of this compound in a laboratory setting.

Standard Operating Procedure for Handling this compound:

  • Preparation:

    • Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.

    • Assemble all necessary equipment, including spatulas, weigh boats, and containers.

    • Don the appropriate personal protective equipment (PPE) as outlined in the table above.

    • Verify that an emergency eyewash station and safety shower are accessible.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize dust generation.

    • Use a clean spatula to carefully transfer the desired amount of the compound to a weigh boat.

    • Close the primary container immediately after dispensing.

    • If preparing a solution, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling:

    • Clean all equipment and the work surface with an appropriate solvent and then with soap and water.

    • Dispose of all contaminated materials, including gloves and weigh boats, in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.

This compound Spill Cleanup Workflow

The following diagram outlines the procedural steps for responding to a spill of this compound powder.

Spill_Cleanup_Workflow cluster_immediate_response Immediate Response cluster_cleanup_procedure Cleanup Procedure cluster_post_cleanup Post-Cleanup alert Alert Personnel & Evacuate Area assess Assess Spill & Identify Hazards alert->assess If safe don_ppe Don Appropriate PPE assess->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Gently Scoop Powder into Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report Incident to Supervisor/EHS dispose->report

Caption: Workflow for a solid chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.